molecular formula C27H31NO10 B8223661 Daunorubicineal

Daunorubicineal

Cat. No.: B8223661
M. Wt: 529.5 g/mol
InChI Key: HJEZFVLKJYFNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daunorubicineal is a chemical compound of significant interest in cancer research, particularly in the study of anthracycline antibiotics and their derivatives. Anthracyclines like daunorubicin are known to exert their antineoplastic effects through multiple mechanisms, including intercalation into DNA base pairs and inhibition of topoisomerase II enzyme activity, which prevents the religation of DNA strands and causes replication failure . Research into structural modifications of the daunorubicin core aims to overcome challenges such as multidrug resistance mediated by P-glycoprotein efflux and to reduce dose-limiting toxicities like cardiotoxicity . Contemporary investigations focus on synthesizing novel analogues through methods like reductive amination of the amino sugar moiety to develop compounds with enhanced cytotoxic profiles and improved therapeutic indices . This compound provides researchers with a valuable tool for exploring these advanced chemical modifications, studying mechanisms of action, and evaluating efficacy in various experimental models. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEZFVLKJYFNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Research Context of Daunorubicin

Historical Trajectories in Anthracycline Research

The journey of anthracyclines began in the 1960s with the isolation of daunorubicin (B1662515) from the bacterium Streptomyces peucetius. wikipedia.orgnih.gov A team of Italian researchers at Farmitalia Research Laboratories isolated a red-pigmented antibiotic from a soil sample near the 13th-century Castel del Monte and named it daunomycin. wikipedia.orgwikipedia.org Concurrently, French scientists made a similar discovery, terming the compound rubidomycin. wikipedia.org The two groups ultimately agreed on the name daunorubicin, a portmanteau of "Dauni," a pre-Roman tribe from the isolation area, and "rubis," the French word for ruby, reflecting its distinct color. wikipedia.org

This discovery marked a significant breakthrough in the search for naturally derived anticancer agents. researchgate.net Early studies quickly established its efficacy against murine tumors, and by the 1960s, clinical trials had commenced, demonstrating its activity against acute leukemia and lymphoma. wikipedia.orgresearchgate.net The success of daunorubicin spurred further exploration of Streptomyces species, leading to the discovery of a mutated variant, S. peucetius var. caesius, which produced another crucial anthracycline, doxorubicin (B1662922) (also known as Adriamycin). wikipedia.orgresearchgate.net The discovery of daunorubicin is considered a major milestone in oncology, paving the way for the development of an entire class of essential cancer therapeutics. researchgate.net

Pioneering Contributions to Chemotherapeutic Agent Understanding

The investigation of daunorubicin's biological activity provided profound insights into the mechanisms of chemotherapeutic agents. Its primary mode of action was identified as the inhibition of macromolecular biosynthesis through its interaction with DNA. wikipedia.org Daunorubicin intercalates between the base pairs of the DNA double helix, a process where its daunosamine (B1196630) sugar moiety settles into the minor groove. wikipedia.orgnih.gov This intercalation distorts the DNA structure, inducing a local unwinding and interfering with processes like transcription. wikipedia.org

Crucially, research on daunorubicin was instrumental in elucidating the role of topoisomerase II as a key drug target. wikipedia.orgmedchemexpress.com Topoisomerase II is an enzyme that manages the topological state of DNA by creating and resealing double-strand breaks to relieve supercoiling during replication and transcription. medchemexpress.com Daunorubicin stabilizes the complex formed between topoisomerase II and DNA after the DNA has been cleaved, preventing the enzyme from resealing the break. wikipedia.orgnih.gov This leads to the accumulation of permanent DNA double-strand breaks, which triggers cell cycle arrest and ultimately leads to apoptotic cell death. medchemexpress.comnih.gov This mechanism of "poisoning" topoisomerase II became a fundamental concept in cancer pharmacology, applicable to a wide range of chemotherapeutic drugs. nih.govnih.gov

Advancement of Anthracycline Chemistry and Pharmacology through Daunorubicin Studies

The chemical structure of daunorubicin became a foundational scaffold for the development of a multitude of other anthracycline analogs. nih.govnih.gov Its tetracyclic anthraquinone (B42736) backbone connected to a daunosamine sugar proved to be a versatile template for medicinal chemists. hilarispublisher.com Daunorubicin itself is used as the starting material for the semi-synthetic manufacturing of some of the most important anthracyclines, including doxorubicin, epirubicin, and idarubicin. wikipedia.orgresearchgate.net For instance, doxorubicin is produced from daunorubicin through a chemical bromination at the C-14 position, followed by displacement of the bromine with a hydroxyl group. hilarispublisher.comhilarispublisher.com

The study of daunorubicin and its derivatives has been a fertile ground for understanding structure-activity relationships (SAR) within the anthracycline class. nih.govnih.gov Researchers have synthesized numerous analogs by modifying various parts of the daunorubicin molecule, such as the aglycone, the sugar moiety, and the side chain at C-9, to explore how these changes affect anticancer activity, DNA binding, and topoisomerase II inhibition. nih.govnih.govnih.gov For example, the synthesis of formamidinodaunorubicins, where the amino group at the C-3' position of the daunosamine sugar is replaced, was an attempt to create new derivatives with potentially improved properties. nih.govuj.edu.pl While these particular analogs showed weaker antileukemic activity than the parent compound, such studies are crucial for defining the chemical features essential for biological function. uj.edu.pl

Furthermore, research into daunorubicin's pharmacology, including its metabolism to the active metabolite daunorubicinol (B1669839), has provided a deeper understanding of its therapeutic and toxic effects. drugbank.commdpi.com The pharmacokinetic profiles of daunorubicin and its metabolites have been studied to optimize treatment regimens. mdpi.com The exploration of different formulations, such as liposomal daunorubicin, has also been a significant area of research aimed at altering the drug's distribution and potentially reducing side effects. drugs.com

Interactive Data Table: Key Research Findings on Daunorubicin's Mechanism

Research FindingDescriptionKey Implication
DNA Intercalation Daunorubicin inserts itself between the base pairs of DNA, with its daunosamine sugar in the minor groove. wikipedia.orgnih.govDisrupts DNA structure and interferes with DNA metabolism and RNA production. wikipedia.orgwikipedia.org
Topoisomerase II Inhibition Stabilizes the topoisomerase II-DNA cleavable complex, preventing the resealing of DNA double-strand breaks. wikipedia.orgmedchemexpress.comnih.govLeads to accumulation of DNA damage, cell cycle arrest, and apoptosis. medchemexpress.com
Structure-Activity Relationship Modifications to the daunorubicin structure, such as at the C-14 position or the daunosamine sugar, alter its biological activity. hilarispublisher.comnih.govnih.govProvides a roadmap for designing new anthracyclines with potentially enhanced efficacy or reduced toxicity. nih.govnih.gov
Metabolism Daunorubicin is metabolized to an active metabolite, daunorubicinol. drugbank.commdpi.comThe metabolite contributes to the overall therapeutic effect and pharmacokinetic profile of the drug. mdpi.com

Elucidation of Molecular Mechanisms of Action

DNA Intercalation Dynamics and Structural Impact

The primary mechanism through which Daunorubicin (B1662515) exerts its cytotoxic effects is by positioning itself between the base pairs of the DNA double helix, a process known as intercalation. drugbank.comnih.govwikipedia.org This physical insertion into the DNA structure triggers a cascade of molecular events that disrupt normal cellular processes.

Interaction with DNA Base Pair Architecture

Daunorubicin inserts its planar anthracycline ring system between adjacent DNA base pairs. drugbank.commdpi.com This intercalation is stabilized by the formation of hydrogen bonds between Daunorubicin and the DNA bases. drugbank.com The daunosamine (B1196630) sugar moiety of the molecule protrudes into the minor groove of the DNA, further anchoring its position. wikipedia.org This interaction is not merely a passive occupation of space but an active engagement with the DNA's architecture, leading to significant functional consequences.

Conformational Perturbations of the DNA Double Helix

The insertion of Daunorubicin into the DNA helix induces significant structural distortions. Crystallographic studies have revealed that Daunorubicin intercalation causes a local unwinding of the DNA helix by approximately 8 degrees. wikipedia.org This unwinding, coupled with the physical presence of the drug, leads to an elongation and stiffening of the DNA molecule. These conformational changes interfere with the binding of DNA and RNA polymerases, thereby inhibiting the processes of replication and transcription. mdpi.comdrugbank.com

Sequence and Base Pair Preferences in DNA Binding

Daunorubicin does not intercalate into DNA randomly; it exhibits a preference for specific DNA sequences. The highest affinity is observed for sequences containing two adjacent Guanine-Cytosine (G-C) base pairs, particularly when they are flanked on the 5' side by an Adenine-Thymine (A-T) base pair. wikipedia.org Computational studies have further elucidated these preferences, indicating that the stability of the intercalation complex is influenced by both π-π stacking interactions and hydrogen bonding within the minor groove. nih.gov

DNA Sequence Preference for Daunorubicin IntercalationBinding Affinity
5'-A/T-G/C-G/C-3'Highest
Alternating G-C sequencesHigh
Alternating A-T sequencesModerate
Polynucleotide chains of identical base pairsLow

Modulation of Chromatin Structure through Histone Eviction

Beyond its direct interaction with DNA, Daunorubicin can also modulate the structure of chromatin. wikipedia.orgnih.gov Chromatin is the complex of DNA and proteins, primarily histones, that form the chromosomes within the nucleus of eukaryotic cells. Daunorubicin has been shown to induce the eviction of histones from chromatin, particularly in open and transcriptionally active regions. nih.govresearchgate.net This histone eviction is a distinct mechanism from its topoisomerase II inhibitory activity and contributes to the deregulation of the transcriptome in cancer cells. nih.govoup.com The loss of histones, including the variant H2AX which is crucial for DNA damage response, can attenuate DNA repair mechanisms and promote apoptosis. nih.gov

Topoisomerase II Regulatory Interference

Topoisomerase II is a vital enzyme that resolves topological problems in DNA, such as supercoiling, by creating transient double-strand breaks. cancer-research-network.com Daunorubicin interferes with this process, leading to the accumulation of DNA damage and ultimately cell death. cancer-research-network.com

Stabilization of the Daunorubicin-DNA-Topoisomerase II Ternary Complex

Daunorubicin is classified as a topoisomerase II poison. nih.gov It acts by trapping the enzyme in a covalent complex with DNA. drugbank.comnih.gov This occurs after topoisomerase II has introduced a double-strand break in the DNA. Daunorubicin then intercalates at the site of the break and stabilizes the resulting ternary complex, which consists of the drug, DNA, and the enzyme. drugbank.comwikipedia.orgadooq.com By preventing the re-ligation of the DNA strands, Daunorubicin effectively converts a transient enzymatic step into a permanent DNA lesion. drugbank.comcancer-research-network.com The accumulation of these double-strand breaks triggers a DNA damage response that can lead to cell cycle arrest and apoptosis. cancer-research-network.com

Components of the Ternary ComplexFunction
DaunorubicinIntercalates into DNA at the site of the double-strand break
DNAThe substrate for topoisomerase II
Topoisomerase IIThe enzyme responsible for creating and religating double-strand breaks

Inhibition of DNA Religation Processes

Daunorubicineal is a well-established inhibitor of topoisomerase II, an essential enzyme that modulates DNA topology by catalyzing the transient breaking and rejoining of DNA strands. drugbank.comwikipedia.orgpatsnap.com This process is crucial for relieving the torsional strain that accumulates during DNA replication and transcription. patsnap.compatsnap.com this compound intercalates into the DNA double helix, forming a stable ternary complex with DNA and topoisomerase II. drugbank.comwikipedia.org This complex traps the enzyme in its cleavage-competent state, preventing the religation of the DNA strands that have been cut. drugbank.compatsnap.com The inhibition of the religation step of the topoisomerase II catalytic cycle is a critical aspect of this compound's mechanism, leading to the accumulation of DNA strand breaks. patsnap.compatsnap.com

Induction of DNA Strand Scissions (Single and Double-Stranded Breaks)

The stabilization of the topoisomerase II-DNA cleavage complex by this compound results in the accumulation of both single and double-stranded DNA breaks. patsnap.comnih.govmdpi.com These DNA lesions are highly detrimental to cell survival. nih.gov The formation of double-strand breaks, in particular, is a potent trigger for apoptotic pathways. nih.govpnas.org The cellular response to these breaks involves the activation of DNA damage response pathways, including the phosphorylation of histone H2AX to form γH2AX, which serves as a marker for DNA double-strand breaks. nih.govmdpi.com Studies have shown that this compound treatment leads to a significant increase in the formation of these breaks in various cancer cell lines. nih.govmdpi.com

Table 1: Effect of this compound on DNA Damage Markers in Acute Lymphoblastic Leukemia (ALL) Cell Lines This table is interactive and can be sorted by clicking on the column headers.

Cell Line Treatment γH2AX Foci (per cell) % of Cells with High ROS Levels
MOLT-4 Control 5 ± 2 8%
MOLT-4 This compound 48 ± 7 65%
CCRF-CEM Control 7 ± 3 12%
CCRF-CEM This compound 55 ± 9 72%
SUP-B15 Control 6 ± 2 10%
SUP-B15 This compound 32 ± 5 45%

Data is hypothetical and for illustrative purposes, based on findings suggesting increased γH2AX and ROS levels following daunorubicin treatment. nih.govaacrjournals.org

Redox Cycling and Reactive Oxygen Species (ROS) Generation

In addition to its direct effects on DNA, this compound also induces significant cellular damage through the generation of reactive oxygen species (ROS). This process is intrinsically linked to the chemical structure of the molecule, specifically its quinone moiety. patsnap.com

Quinone Moiety Involvement in Redox Pathways

The tetracyclic ring structure of this compound contains a quinone moiety that is central to its ability to undergo redox cycling. patsnap.comnih.govresearchgate.net This process involves the one-electron reduction of the quinone to a semiquinone free radical. nih.govresearchgate.net This reduction can be catalyzed by various cellular enzymes, including NADPH-cytochrome P450 reductase. nih.govnih.gov The semiquinone radical is highly unstable and rapidly transfers its electron to molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) anion radical (O2•−). nih.govresearchgate.net This cyclical process can lead to the continuous production of ROS as long as the drug and reducing equivalents are present. nih.gov

Mechanisms of Oxidative Stress Induction

The generation of superoxide anions is the initial step in a cascade of events that leads to oxidative stress. patsnap.commdpi.com Superoxide dismutase can convert the superoxide anion to hydrogen peroxide (H2O2). researchgate.netresearchgate.net In the presence of transition metals like iron, which can be chelated by this compound, hydrogen peroxide can undergo the Fenton reaction to produce highly reactive hydroxyl radicals (•OH). nih.gov These reactive oxygen species can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. aacrjournals.orgresearchgate.net

Investigations into Mitochondrial Injury Pathways

Mitochondria are both a major source and a primary target of this compound-induced ROS. nih.govnih.gov The high mitochondrial content and metabolic activity of cardiac tissue, for example, make it particularly susceptible to this form of damage. mdpi.commdpi.com this compound can interfere with the mitochondrial electron transport chain, leading to electron leakage and increased superoxide production. researchgate.net This can disrupt mitochondrial membrane potential, impair ATP synthesis, and trigger the release of pro-apoptotic factors like cytochrome c. nih.gov The resulting mitochondrial dysfunction is a key pathway through which this compound induces apoptosis in susceptible cells. nih.govnih.gov Research has shown that this compound treatment can lead to mitochondrial membrane dysfunction and the release of mitochondrial proteins that initiate the apoptotic cascade. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
8-oxo-7,8-dihydro-2'-deoxyguanosine
Buthionine-sulfoximine
Cytochrome c
This compound
Hydrogen peroxide
N-acetylcysteine
Pyrrolidine-dithiocarbamate
Superoxide anion

Daunorubicin, an anthracycline antibiotic, exerts its cytotoxic effects through a multifaceted interference with fundamental cellular processes. Its primary mechanisms involve the disruption of macromolecular biosynthesis, leading to the inhibition of cell proliferation and the induction of apoptosis.

Disruption of DNA Replication Machinery

Daunorubicin's primary mode of action involves its intercalation into DNA. The planar aromatic portion of the daunorubicin molecule inserts itself between the base pairs of the DNA double helix, while the daunosamine sugar moiety sits (B43327) in the minor groove. This intercalation process has several critical consequences for DNA replication:

Topoisomerase II Inhibition: Daunorubicin is a potent inhibitor of topoisomerase II. It stabilizes the covalent complex formed between topoisomerase II and DNA, which is a key intermediate in the enzyme's catalytic cycle. This "poisoning" of the enzyme prevents the re-ligation of the DNA strands that the enzyme has cleaved, leading to the accumulation of permanent, double-strand breaks. These breaks are highly cytotoxic and trigger downstream apoptotic pathways.

Helicase Inhibition: The intercalation of daunorubicin can physically obstruct the unwinding of the DNA double helix by helicase enzymes. This steric hindrance prevents the separation of the DNA strands, which is a prerequisite for the replication machinery to access the template DNA, thereby halting the replication process.

DNA Polymerase Obstruction: The presence of daunorubicin molecules intercalated within the DNA template can act as a roadblock for DNA polymerase, preventing it from proceeding along the strand and synthesizing the complementary daughter strand.

Impairment of RNA Synthesis, with Focus on Ribosomal RNA

Daunorubicin significantly impairs the synthesis of RNA, with a pronounced effect on the transcription of ribosomal RNA (rRNA). The high demand for rRNA in rapidly proliferating cancer cells makes this a particularly effective anticancer mechanism. By intercalating into the ribosomal DNA (rDNA) genes, daunorubicin prevents the binding and processivity of RNA polymerase I, the enzyme specifically responsible for rRNA transcription. This leads to a reduction in ribosome biogenesis, which is essential for protein synthesis and cell growth. The inhibition of rRNA synthesis is a rapid and sensitive indicator of daunorubicin activity within the cell.

Inhibition of DNA and RNA Polymerase Activities

Beyond physically obstructing the DNA template, daunorubicin can directly inhibit the activity of both DNA and RNA polymerases. The drug binds to DNA with high affinity, altering its conformation. This conformational change in the DNA template can reduce the processivity of polymerases, effectively slowing down or halting both replication and transcription. Research has shown that the degree of inhibition is dependent on the concentration of the drug, with higher concentrations leading to more significant impairment of polymerase function.

Cellular Pharmacodynamics at Subcellular Resolution

The efficacy of daunorubicin is contingent upon its ability to enter the target cell and accumulate at its sites of action, primarily the nucleus.

Research into Cellular Uptake Mechanisms (e.g., Diffusion, Active Transport)

The uptake of daunorubicin into cells is a complex process involving multiple mechanisms.

Passive Diffusion: As a lipophilic molecule, daunorubicin can cross the cell membrane via passive diffusion. Its uncharged form readily partitions into the lipid bilayer and diffuses down its concentration gradient into the cytoplasm. Once inside the cell, it becomes protonated due to the lower intracellular pH, trapping it within the cell.

Active Transport: Evidence also points to the involvement of carrier-mediated transport systems in the uptake and efflux of daunorubicin. While not its primary entry mechanism, certain solute carrier (SLC) transporters may facilitate its influx. Conversely, efflux is a major mechanism of drug resistance and is mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell.

The table below summarizes key findings from research on daunorubicin's uptake mechanisms.

Uptake Mechanism Key Research Findings Significance
Passive Diffusion Daunorubicin uptake increases with its lipophilicity. The rate of entry is proportional to the extracellular drug concentration.Primary mechanism for cellular entry, allowing the drug to reach its intracellular targets.
Active Transport (Influx) Involvement of specific solute carrier (SLC) family transporters has been suggested, though their overall contribution is less defined than efflux.May contribute to cell-type specific differences in drug sensitivity.
Active Transport (Efflux) Overexpression of ABC transporters like P-glycoprotein (MDR1/ABCB1) actively removes daunorubicin from the cell.A major cause of multidrug resistance in cancer cells, reducing intracellular drug accumulation and efficacy.

Analysis of Intracellular Distribution and Nuclear Accumulation

The therapeutic efficacy of the anthracycline antibiotic Daunorubicin is intrinsically linked to its accumulation within target cells and subsequent localization to the nucleus, where it exerts its primary cytotoxic effects. The processes governing its intracellular distribution and nuclear uptake are complex, involving passive diffusion, active transport mechanisms, and sequestration within various subcellular compartments.

The transport of Daunorubicin across the plasma membrane is not a simple process of diffusion for its non-ionized form. nih.gov While some studies suggest a transport mechanism consistent with passive diffusion, others propose a "leak and pump" system, characterized by the inward diffusion of non-ionized drug molecules and an active efflux mechanism. aacrjournals.org Considering that a significant fraction of Daunorubicin molecules are charged at physiological pH, a passive "flip-flop" mechanism for its transport across the membrane has also been suggested as more likely than simple diffusion down a concentration gradient. nih.gov

Once inside the cell, the distribution of Daunorubicin is not uniform and is heavily influenced by the cell's sensitivity to the drug. In sensitive cancer cells, such as the human myeloid leukemia cell line HL-60, Daunorubicin exhibits a diffuse distribution throughout both the cytoplasm and the nucleus. nih.gov However, in anthracycline-resistant cells (HL-60/AR), a marked decrease in nuclear fluorescence is observed. nih.gov In these resistant cells, the drug predominantly localizes first to the Golgi apparatus and is subsequently trafficked to lysosomes and/or mitochondria. nih.gov This sequestration away from the nucleus is a key mechanism of drug resistance.

Further research has confirmed the role of cytoplasmic organelles in sequestering Daunorubicin. Studies using enucleated cells (cytoplasts) from the K562 human leukemia cell line demonstrated an energy-dependent accumulation of the drug into nonnuclear subcellular compartments. researchgate.net The use of inhibitors like dinitrophenol (DNP) and lysosomotropic agents such as chloroquine (B1663885) pointed towards lysosomes as a principal site for this inhibitable accumulation. researchgate.net

The nuclear accumulation of Daunorubicin is a critical determinant of its cytotoxic activity, as its primary molecular target is nuclear DNA. wikipedia.orgpatsnap.comnih.gov Daunorubicin intercalates between DNA base pairs and inhibits the function of topoisomerase II, an enzyme essential for DNA replication and repair. wikipedia.orgpatsnap.comnih.gov Studies comparing Daunorubicin and Doxorubicin (B1662922) have shown that both drugs accumulate to the same saturation level within the nuclei of cultured fibroblasts. aacrjournals.org

Several factors can modulate the intracellular distribution and nuclear accumulation of Daunorubicin. For instance, the pH of the extracellular medium can influence its uptake, with increased accumulation observed at a higher pH (7.8) compared to a more acidic pH (6.9). aacrjournals.orgnih.gov Furthermore, metabolic inhibitors have been shown to enhance the accumulation of Daunorubicin under conditions where the majority of the drug is stored in the nucleus. aacrjournals.org Conversely, low incubation temperatures inhibit drug accumulation when lysosomes are the primary storage site. aacrjournals.org The presence of efflux pumps, such as P-glycoprotein, plays a significant role in reducing the intracellular concentration and nuclear accumulation of Daunorubicin, a hallmark of multidrug resistance. nih.govnih.gov

The following table summarizes the key findings from various studies on the intracellular distribution of Daunorubicin:

Cell LineConditionPrimary LocalizationReference
HL-60 (sensitive)StandardDiffuse (Cytoplasm and Nucleus) nih.gov
HL-60/AR (resistant)StandardGolgi, Lysosomes, Mitochondria nih.gov
K562StandardCytoplasmic Organelles (Lysosomes) researchgate.net
Cultured FibroblastsStandardNuclei and Lysosomes aacrjournals.org

This interactive table allows for the filtering and sorting of data related to the subcellular localization of Daunorubicin under different experimental conditions.

The subsequent table details the factors that have been observed to influence the uptake and accumulation of Daunorubicin within cells:

FactorEffect on AccumulationCellular Compartment AffectedReference
Increased Extracellular pHIncreasedWhole Cell aacrjournals.orgnih.gov
Metabolic InhibitorsIncreasedNucleus aacrjournals.org
Low TemperatureDecreasedLysosomes aacrjournals.org
P-glycoprotein ExpressionDecreasedWhole Cell (especially Nucleus) nih.govnih.gov
Cyclosporin AIncreased (in resistant cells)Whole Cell nih.govnih.gov

This interactive table provides a summary of various factors and their impact on Daunorubicin accumulation, highlighting the multifaceted nature of its intracellular pharmacokinetics.

Advanced Synthetic Methodologies and Chemical Derivatization

Biosynthetic Pathways and Isolation Strategies

The biosynthesis of daunorubicin (B1662515) is a complex, multi-step process orchestrated by a series of enzymes encoded within dedicated gene clusters in producer organisms. nih.govnih.gov Understanding these pathways is not only crucial for optimizing natural production but also provides the genetic toolkit for creating novel anthracyclines through metabolic engineering. nih.govnih.gov

Daunorubicin is naturally produced by several species of soil-dwelling actinobacteria, most notably Streptomyces peucetius and Streptomyces caeruleorubidus. mdpi.comnih.govgpatindia.com The genetic blueprint for its synthesis is contained within a large biosynthetic gene cluster (BGC). mdpi.comnih.gov In S. peucetius, the biosynthesis is accomplished through the coordinated action of approximately 30 enzyme-coding genes. nih.gov

The process begins with the assembly of the tetracyclic aglycone core via a type II polyketide synthase (PKS) pathway. mdpi.comnih.gov This involves the iterative condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units, a process facilitated by enzymes encoded by genes such as dpsA, dpsB, dpsC, dpsD, and dpsG. mdpi.comnih.gov Subsequent enzymatic reactions including ketoreduction, cyclization, and aromatization, catalyzed by products of genes like dpsE and dpsF, lead to the formation of key intermediates like ε-rhodomycinone. mdpi.comnih.gov

Concurrently, the deoxysugar moiety, TDP-L-daunosamine, is synthesized from D-glucose-1-phosphate in a separate pathway involving genes such as dnmL, dnmM, dnmU, dnmT, dnmJ, and dnmV. mdpi.com The aglycone intermediate is then glycosylated with TDP-L-daunosamine. mdpi.comnih.gov A series of post-glycosylation tailoring steps, including methylation and hydroxylation by enzymes like DnrK (methyltransferase) and DoxA (cytochrome P450 oxygenase), complete the biosynthesis of daunorubicin. mdpi.comnih.gov

The entire process is tightly regulated by a network of transcriptional regulators, including DnrO, DnrN, and DnrI, which form a feed-forward loop to control the expression of the biosynthetic genes. nih.govresearchgate.net To protect themselves from the cytotoxic effects of the antibiotic they produce, these organisms also possess self-resistance mechanisms, such as efflux pumps encoded by genes like drrA and drrB, which actively transport daunorubicin out of the cell. nih.govnih.gov

**Table 1: Key Genes in the Daunorubicin Biosynthetic Pathway in *S. peucetius***

Gene(s) Encoded Enzyme/Protein Function in Biosynthesis Reference(s)
dpsA, dpsB, dpsC, dpsD, dpsG Polyketide Synthase (PKS) Complex Assembly of the polyketide chain from propionyl-CoA and malonyl-CoA. mdpi.comnih.gov mdpi.com, nih.gov
dpsE, dpsF, dpsY Cyclases/Ketoreductases Catalyze cyclization and modification of the polyketide chain to form early aglycone intermediates. mdpi.com mdpi.com
dnmL, dnmM, dnmU, dnmT, dnmJ, dnmV Sugar Biosynthesis Enzymes Synthesis of the amino sugar TDP-L-daunosamine from glucose-1-phosphate. mdpi.com mdpi.com
dnrS Glycosyltransferase Attaches the TDP-L-daunosamine sugar to the aglycone intermediate. frontiersin.org frontiersin.org
dnrK 4-O-methyltransferase Performs a key methylation step on a late-stage intermediate. mdpi.comnih.gov mdpi.com, nih.gov
doxA Cytochrome P450 Oxygenase Catalyzes the final oxidation steps to produce daunorubicin. mdpi.comnih.gov mdpi.com, nih.gov
dnrO, dnrN, dnrI Transcriptional Regulators Control the expression of the biosynthetic and resistance genes. nih.gov nih.gov
drrA, drrB ABC Transporter Efflux Pump Provides self-resistance by exporting daunorubicin from the cell. nih.govnih.gov nih.gov, nih.gov

The elucidation of the daunorubicin biosynthetic pathway has paved the way for combinatorial biosynthesis, a powerful strategy for generating novel analogues. nih.govkoreascience.kr By manipulating the biosynthetic genes in Streptomyces, researchers can create new anthracyclines that are difficult to access through traditional chemical synthesis. nih.gov

One successful approach involves the heterologous expression of genes from other anthracycline pathways. nih.govfrontiersin.org For instance, to produce N,N-dimethylated daunorubicin, a derivative with potentially reduced cytotoxicity, genes from the aclarubicin (B47562) BGC have been introduced into an industrial S. peucetius strain. frontiersin.orgfrontiersin.org This included introducing genes for N-methyltransferases (AclP, AknX2) to convert TDP-L-daunosamine into its N,N-dimethylated counterpart, TDP-L-rhodosamine. frontiersin.org Furthermore, the native glycosyltransferase gene (dnrS) was replaced with more suitable ones from the aclarubicin pathway (aknS, aknS) to efficiently attach the modified sugar to the aglycone. frontiersin.orgfrontiersin.org This strategy successfully yielded N,N-dimethyldaunorubicin. frontiersin.org

Another strategy is to leverage the substrate flexibility of certain biosynthetic enzymes, particularly glycosyltransferases. nih.gov Researchers have established one-pot combinatorial biosynthesis systems in host strains like Streptomyces venezuelae to produce various aglycones and TDP-deoxysugars. nih.gov By co-cultivating strains engineered to produce specific aglycones with strains producing a library of different deoxysugars, a range of novel glycosylated anthracyclines can be generated. nih.gov This approach has demonstrated the potential of substrate-flexible glycosyltransferases like AknST to create a diverse set of doxorubicin (B1662922) analogues. nih.gov These genetic engineering techniques are powerful tools for the glycodiversification of anthracyclines, leading to new compounds with potentially enhanced biological properties. nih.gov

Rational Design and Synthesis of Daunorubicin Analogues

In addition to biosynthetic engineering, chemical synthesis provides a direct and versatile route to modify the daunorubicin structure. These semi-synthetic approaches often focus on the daunosamine (B1196630) sugar moiety, as modifications at this site can significantly alter the molecule's properties. nih.govnih.gov

Reductive amination is a reliable and widely used method for functionalizing the primary amino group of the daunosamine sugar. mdpi.comresearchgate.net This one-step reaction typically involves treating daunorubicin hydrochloride with an aromatic or aliphatic aldehyde in the presence of a mild reducing agent, such as sodium cyanoborohydride. mdpi.comnih.govdiva-portal.org This process forms a new carbon-nitrogen bond, yielding secondary amine derivatives. mdpi.com

A variety of aromatic aldehydes have been employed in this reaction to create libraries of N-substituted daunorubicin analogues. mdpi.comsci-hub.se The reaction conditions are generally mild, preserving the integrity of the complex anthracycline core. mdpi.com This method has been used to attach various pharmacophoric groups, such as piperonal (B3395001) and its derivatives, to the daunorubicin scaffold. sci-hub.seineosopen.org The yields of these reactions can range from moderate to good, depending on the specific aldehyde used. mdpi.com

Table 2: Examples of Daunorubicin Derivatives via Reductive Amination

Aldehyde Reactant Resulting Derivative Type Reference(s)
Aromatic Aldehydes N-Arylmethyl derivatives nih.gov, diva-portal.org, mdpi.com
Polyalkoxybenzaldehydes N-Polyalkoxybenzyl derivatives mdpi.com
Piperonal N-Piperonyl derivative ineosopen.org, sci-hub.se
Bromo- and Nitropiperonals N-(Bromo/Nitro)piperonyl derivatives sci-hub.se

The functional groups on daunorubicin, including its amine and hydroxyl groups, are amenable to the synthesis of carbamate (B1207046) and ester derivatives. The synthesis of carbamates is a convenient method for introducing various alcohol residues into the anthracycline structure via the daunosamine amino group. ineosopen.org A common approach involves reacting an alcohol with a reagent like 4-nitrophenyl chlorocarbonate to create an activated carbonate, which is then reacted with daunorubicin to form the carbamate linkage. ineosopen.org This method has been used to attach moieties like a piperonal residue to the daunorubicin core. ineosopen.org

Ester derivatives of daunorubicin can be synthesized by targeting the hydroxyl groups on the aglycone. For example, benzoic acid ester derivatives have been prepared through the nucleophilic esterification of 14-bromodaunorubicin (B1228617) with the potassium salt of a corresponding benzoic acid, resulting in good yields. nih.govdiva-portal.org These synthetic strategies expand the chemical diversity of daunorubicin, allowing for the creation of prodrugs or analogues with modified physicochemical properties. nih.gov

Development of Amide Derivatives

The primary amino group on the daunosamine sugar of daunorubicin is a key target for derivatization. The formation of amide bonds at this position is a widely explored strategy to introduce a variety of functional groups, which can modulate the compound's physicochemical properties. This process typically involves reacting the amine with activated carboxylic acids, acid chlorides, or acid anhydrides under controlled conditions.

The synthesis of these derivatives allows for the introduction of diverse side chains, including alkyl, aryl, and peptide moieties. For instance, researchers have successfully synthesized a series of N-acyl derivatives of daunorubicin. These modifications can influence the molecule's lipophilicity, hydrogen bonding capacity, and steric profile. The reaction is confirmed by the disappearance of the primary amine signals and the appearance of new signals corresponding to the introduced acyl group in spectroscopic analyses. The goal of such derivatization is often to create compounds that can overcome mechanisms of drug resistance or exhibit altered cellular uptake.

Table 1: Examples of Reagents for Amide Derivatization of Daunorubicin

Reagent TypeSpecific ExampleIntroduced Moiety
Acid ChlorideAcetyl ChlorideAcetyl Group
Acid AnhydrideSuccinic AnhydrideSuccinyl Group
Activated EsterN-Hydroxysuccinimide EsterVaries based on ester
Peptide CouplingBenzoyl-L-leucine with DCC/HOBtDipeptide Moiety

Application of Click Chemistry for Anthracycline Functionalization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the functionalization of anthracyclines like daunorubicin. This high-yielding and specific reaction allows for the covalent linking of daunorubicin to other molecules, such as targeting ligands, polymers, or fluorescent probes, with high efficiency and under mild conditions.

The strategy first requires the introduction of either an azide (B81097) or an alkyne group onto the daunorubicin scaffold, typically at the daunosamine sugar. For example, the amino group can be converted into an azide. Separately, a second molecule of interest is functionalized with the complementary group (an alkyne). The two components are then "clicked" together in the presence of a copper(I) catalyst to form a stable triazole ring, linking the two molecules. This method has been used to conjugate daunorubicin to peptide sequences for targeted delivery and to create dimeric anthracycline structures. The formation of the triazole ring is readily confirmed by spectroscopic methods.

Structural Elucidation Techniques for Novel Daunorubicin Derivatives

The confirmation of the chemical structure of newly synthesized daunorubicin derivatives is a critical step. A combination of spectroscopic and analytical techniques is required to provide unequivocal proof of structure, composition, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of daunorubicin derivatives in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are employed.

¹H NMR: Provides information on the number of different types of protons and their chemical environments. The successful derivatization at the amino group, for instance, is confirmed by the disappearance of the primary amine protons' signal and the appearance of a new amide proton (N-H) signal, typically as a doublet, in the downfield region (around 8-9 ppm). New signals corresponding to the protons of the attached moiety will also be visible.

¹³C NMR: Shows the signals for all unique carbon atoms in the molecule. The formation of an amide bond results in the appearance of a new carbonyl carbon signal (C=O) in the range of 160-180 ppm. Changes in the chemical shifts of carbons near the reaction site, particularly C-3' and C-4' of the daunosamine sugar, provide further evidence of successful modification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence or absence of key functional groups by measuring the absorption of infrared radiation. In the context of daunorubicin derivatives, IR spectroscopy is particularly useful for confirming the success of reactions like amide formation.

A typical IR spectrum of daunorubicin shows characteristic absorption bands for O-H and N-H stretches (broad, ~3300-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and quinone/ketone C=O stretches (~1635 cm⁻¹). When an amide derivative is successfully formed, a new, distinct carbonyl (C=O) stretching band for the amide appears around 1650-1680 cm⁻¹, often overlapping with the existing quinone carbonyls but distinguishable. Additionally, the N-H bending vibration of the newly formed secondary amide can be observed around 1540 cm⁻¹.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is indispensable for determining the molecular weight of a new derivative. It provides a direct measurement of the mass-to-charge ratio (m/z) of the parent ion, confirming that the molecular weight matches the expected value for the synthesized compound.

High-Resolution Mass Spectrometry (HRMS) offers an even greater level of confidence by measuring the molecular mass with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecule. By comparing the experimentally measured exact mass with the calculated mass for the proposed chemical formula, it is possible to confirm the elemental composition and rule out other potential structures with the same nominal mass. This is a definitive method for confirming that the desired chemical transformation has occurred.

Table 2: Spectrometric Data for a Hypothetical N-Acetyl Daunorubicin Derivative

TechniqueObservationInterpretation
HRMS Measured [M+H]⁺ = 570.2075Corresponds to the calculated exact mass for C₂₉H₃₂NO₁₁, confirming the elemental formula.
¹³C NMR New signal at ~170 ppmPresence of the new amide carbonyl carbon.
IR New absorption band at ~1660 cm⁻¹Indicates the presence of the amide C=O stretch.

Elemental Analysis for Compositional Determination

Elemental analysis is a quantitative technique that determines the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and other elements (e.g., sulfur, halogens) in a purified compound. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed chemical formula.

For a novel daunorubicin derivative, obtaining experimental C, H, and N values that are within a narrow margin of error (typically ±0.4%) of the calculated values provides strong, independent evidence for the compound's elemental composition and purity. This technique serves as a final, crucial check to corroborate the structural data obtained from NMR and mass spectrometry.

Structure Activity Relationship Sar Investigations

Impact of the Daunosamine (B1196630) Sugar Moiety on Biological Efficacy

The daunosamine sugar, an unusual deoxy aminosugar, is attached to the C-7 position of the aglycone's A ring and is considered crucial for anticancer activity. hilarispublisher.com In fact, the aglycone alone, known as daunomycinone, demonstrates a 70- to 100-fold decrease in activity compared to the parent compound, highlighting the indispensable role of the sugar. hilarispublisher.com

The daunosamine moiety is a critical determinant of daunorubicin's biological activity, primarily by mediating its interaction with DNA. nih.gov It serves as a minor groove binder, while the aglycone part of the molecule acts as an intercalator. mdpi.comsemanticscholar.org This positioning within the minor groove is not arbitrary; the sugar's orientation influences the drug's binding affinity and base-pair selectivity. mdpi.comsemanticscholar.org High-resolution crystal structures of daunorubicin (B1662515) complexed with DNA reveal that the daunosamine sugar fits precisely into the minor groove. pnas.orgrcsb.org This fit is stabilized by electrostatic interactions, such as a hydrogen bond formed between the N-3' of the amino sugar and the O-2 of a neighboring thymine (B56734) base. rcsb.org This interaction helps to position the sugar for extensive van der Waals contacts with the DNA, further securing the complex. rcsb.org Molecular dynamics simulations have shown flexibility in the glycosidic bond's dihedral angle, allowing the ammonium (B1175870) group of the sugar to adopt different positions, which is crucial for making important contacts within the minor groove. tandfonline.com

Modification of the 3'-amino group on the daunosamine sugar, particularly through N-alkylation, has been a significant area of SAR studies. These modifications can profoundly impact the drug's biological activity, DNA binding affinity, and ability to overcome drug resistance. ineosopen.orgpharmgkb.org

Introducing alkyl groups to the nitrogen atom can alter the molecule's lipophilicity and its interaction with the DNA-topoisomerase II complex. ineosopen.orgpharmgkb.org For instance, the synthesis of lipophilic N-alkyl derivatives has been explored to enhance uptake by tumor cells. ineosopen.org While some N-alkylated derivatives retain anticancer activity and may even exhibit reduced cardiotoxicity, others show decreased DNA binding due to the lower basicity of the resulting secondary amine and associated steric hindrance. ineosopen.org Research on N,N-dimethyl derivatives of related anthracyclines has shown that these modifications can lead to compounds that are effective against drug-resistant cells. nih.gov The introduction of various functional groups via N-functionalization, such as mono- and dialkyl groups, has been shown to produce derivatives with significantly increased cytotoxicity, in some cases up to 500 times more potent than daunorubicin, due to enhanced DNA affinity. mdpi.comresearchgate.net

Table 1: Impact of N-Substitution on Daunorubicin Activity
Modification TypeKey FindingsReference
N-unsubstituted (Primary Amine)Strongly intercalative and cytotoxic. Induces topoisomerase II-DNA cleavable complexes. pharmgkb.org
N-acylWeak intercalators but cytotoxic. Can induce cleavable complexes after metabolic conversion. pharmgkb.org
N-alkyl (lipophilic)Retained anticancer activity with reduced toxicity in some cases. Altered DNA affinity depending on the substituent. ineosopen.org
N,N-dimethylIncreased cytotoxicity toward drug-resistant cells in related anthracyclines. nih.gov
N-aryl (via reductive amination)Significantly increased cytotoxicity (up to 500-fold) and DNA affinity. mdpi.comresearchgate.net

Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of many drugs, and daunorubicin is no exception. frontiersin.org The natural form of daunorubicin is the (+)-enantiomer. nih.gov Studies comparing (+)-daunorubicin with its synthesized mirror image, the (-)-enantiomer known as WP900, have provided profound insights into the importance of stereochemistry for DNA recognition. pnas.org

Research has demonstrated a striking chiral selectivity in DNA binding. (+)-Daunorubicin binds selectively to right-handed B-form DNA, which is the most common form in a biological context. pnas.orgnih.gov This preference is attributed to the precise stereochemical fit of the L-daunosamine sugar into the minor groove of right-handed DNA. pnas.org In contrast, the (-)-enantiomer, WP900, shows a strong preference for binding to left-handed Z-DNA. pnas.orgnih.gov In fact, each enantiomer can act as an allosteric effector, meaning it can induce a conformational change in the DNA. For example, under conditions that favor a left-handed DNA conformation, (+)-daunorubicin can convert the DNA to a right-handed form to which it can bind more favorably. pnas.org This high degree of stereoselectivity underscores the specific geometric requirements for effective drug-DNA interaction. pnas.orgnih.gov Further studies on new daunorubicin analogs with chiral substituents in the formamidine (B1211174) group at the C-3' position found that while the R or S configuration of the substituent did not significantly influence cytotoxic activity, it did affect the ability to overcome drug resistance. iiarjournals.org

Table 2: Enantiomeric Selectivity of Daunorubicin and its Enantiomer
CompoundPreferred DNA ConformationBinding CharacteristicsReference
(+)-Daunorubicin (Natural)Right-handed (B-DNA)The L-daunosamine sugar fits precisely into the minor groove of B-DNA. pnas.orgnih.gov
(-)-Daunorubicin (WP900)Left-handed (Z-DNA)Binds selectively to left-handed DNA and can allosterically convert right-handed DNA to a left-handed form. pnas.orgnih.gov

Contributions of the Chromophore System to Molecular Activity

The tetracyclic chromophore of daunorubicin is the portion of the molecule that inserts, or intercalates, between the base pairs of the DNA double helix. pnas.orgniscpr.res.in This system is composed of four fused rings, labeled A, B, C, and D. universiteitleiden.nl The planar nature of this aromatic system is essential for its function. niscpr.res.in

The core of the biological action of daunorubicin involves the intercalation of its tetracyclic chromophore into DNA. ineosopen.org Rings B and C, which form an adjacent quinone-hydroquinone system, are central to this process. hilarispublisher.com X-ray crystallography studies have shown that the daunomycin aglycone chromophore orients itself at a right angle to the long axis of the DNA base pairs upon intercalation. pnas.orgrcsb.org This "head-on" intercalation is stabilized by hydrogen bonds between the chromophore and the base pairs at the intercalation site. rcsb.org The chromophore preferentially intercalates at d(CpG) sequences. pnas.org The stability of the intercalated complex is not solely due to stacking interactions, which have been found to be not overly significant, but rather a combination of these forces and specific hydrogen bonds. niscpr.res.in For instance, the O9 hydroxyl group on ring A, adjacent to ring B, forms crucial hydrogen bonds with guanine (B1146940) bases, contributing to the specificity of the interaction. hilarispublisher.comgatech.edu The entire tetracyclic system is necessary, as molecules with fewer than three aromatic rings are generally not effective intercalators. niscpr.res.in

The quinone structure within rings B and C is not only vital for intercalation but also confers significant redox potential to the molecule. ineosopen.orgoncohemakey.com This feature allows daunorubicin to participate in cellular redox cycling. inca.gov.bracs.org The quinone moiety can be reduced by cellular enzymes, such as NADH dehydrogenase, to form a semiquinone radical. universiteitleiden.nl This radical can then react with molecular oxygen to generate reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide. universiteitleiden.nlacs.org

This redox activity is a double-edged sword. The generation of ROS is believed to contribute to the drug's cytotoxic effects by causing oxidative damage to DNA, proteins, and cell membranes. ineosopen.orgnih.gov However, this same mechanism is also implicated in the cardiotoxicity associated with anthracyclines. ineosopen.org The redox potential is influenced by the specific substituents on the quinone ring system. nih.govsemanticscholar.org The two-electron reduction of the quinone can also lead to the formation of an unstable quinone methide, resulting in the cleavage of the daunosamine sugar and the formation of a much less cytotoxic deoxyaglycone, which represents a pathway for drug inactivation. oncohemakey.com

Functional Group Modifications and Positional Substitution Effects

The substituents at the C-7 and C-9 positions of the A ring of the daunorubicin molecule play a critical role in its biological activity. nih.gov The daunosamine sugar is attached at C-7 via a glycosidic bond, and this linkage is crucial for its mechanism of action, which involves intercalation into DNA. nih.govnih.gov

Modifications at the C-9 position have been extensively studied. Daunorubicin possesses an acetyl group at this position. biomedpharmajournal.org The related compound, doxorubicin (B1662922), has a hydroxyacetyl group at C-9, a seemingly minor difference that results in a distinct spectrum of activity and cardiotoxicity. biomedpharmajournal.org Synthetic approaches have been developed to introduce novel acyl substituents at C-9. nih.gov For instance, reaction of the lithium enolate of N-(trifluoroacetyl)daunorubicin with methyl iodide yields the 9-propionyl derivative. nih.gov Further reaction can produce the 9-isobutyryl derivative. nih.gov However, C-alkylation at this position has generally led to analogues with reduced antitumor activity compared to the parent compound. nih.gov The 9-formyl analogue, on the other hand, showed comparable activity to daunorubicin against P388 leukemia in mice. nih.gov Stereoisomers of 4-demethoxydaunorubicin with an inverted configuration at positions 7 and 9 were found to be devoid of significant cytotoxic activity. nih.gov

The side chain at C-7 and C-9 is positioned outside the DNA double helix during intercalation and is involved in the formation of a ternary complex with DNA and topoisomerase II, which inhibits the re-ligation of DNA strands. nih.gov

Table 1: Effect of C-9 Substitutions on Daunorubicin Analogue Activity

Analogue C-9 Substituent Relative Activity
Daunorubicin -COCH₃ Standard
Doxorubicin -COCH₂OH Different activity spectrum
9-Propionyl-daunorubicin -COCH₂CH₃ Less active
9-Isobutyryl-daunorubicin -COCH(CH₃)₂ Less active
9-Formyl-daunorubicin -CHO Comparable to daunorubicin

Modifications to both the aromatic core and the glycosidic moiety of daunorubicin have profound effects on its biological activity. The aglycone, without the sugar moiety, exhibits 70-100 times lower activity against cancer cells, highlighting the critical role of the daunosamine sugar. nih.gov

Aromatic Moiety: The methoxy (B1213986) group at the C-4 position on the D ring is a key feature. nih.gov Removal of this methoxy group, as seen in 4-demethoxydaunorubicin, results in a compound that is 27 to 100 times more active than daunorubicin in inhibiting the cloning efficiency of HeLa cells. nih.gov However, this increased potency is not always directly correlated with increased inhibition of DNA synthesis. nih.gov The hydroxyl groups on the aglycone at positions C-6 and C-11 are also important for in vitro potency. jst.go.jp

Glycosidic Moiety: The daunosamine sugar and its substituents are crucial for activity. nih.gov The amino group at the C-3' position of the sugar is considered essential for DNA binding and intercalation. biomedpharmajournal.org Modifications at this position, such as transformation to an azido (B1232118) group, can help overcome P-glycoprotein-mediated drug resistance by averting P-gp binding. nih.gov The 4'-hydroxyl group of the sugar is also an important determinant of activity. nih.gov Studies have shown that 2,6-dideoxy sugars are preferable for creating biologically active analogues over 6-deoxysugars or 2,3,6-trideoxysugars. nih.gov Disaccharide and trisaccharide analogues have been found to be more potent in vitro than monosaccharide derivatives. jst.go.jp

Table 2: Impact of Aromatic and Glycosidic Modifications on Daunorubicin Activity

Modification Position(s) Effect on Activity Reference
Removal of methoxy group C-4 Increased cytotoxicity nih.gov
Absence of hydroxyl group C-6 Lower cytotoxicity jst.go.jp
Presence of hydroxyl group C-11 Enhanced in vitro potency jst.go.jp
Azido group substitution C-3' Overcomes P-gp mediated resistance nih.gov
Disaccharide/Trisaccharide C-7 (sugar chain) More potent in vitro jst.go.jp

A strategy to enhance the efficacy of daunorubicin involves the conjugation of polyalkoxybenzyl fragments. This approach is based on the observation that many biologically active molecules contain polymethoxybenzyl pharmacophore groups. nih.gov By using reductive amination with various polyalkoxybenzaldehydes, a series of daunorubicin derivatives with these fragments attached has been synthesized. nih.gov

These novel derivatives have demonstrated significantly greater cytotoxicity compared to the parent daunorubicin. nih.gov This increased activity is attributed to a higher affinity for DNA, the ability to disrupt the cell cycle, and the inhibition of glycolysis. nih.gov Molecular modeling studies support the idea that these modifications enhance the interaction with DNA. nih.gov For example, derivatives with different arrangements of methoxy groups on the aryl radical showed a strong influence on the survival of tumor cells. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. scirp.orgmdpi.com For anthracyclines like daunorubicin, QSAR studies are crucial for the rational design of new analogues with improved therapeutic properties. researchgate.net

QSAR models for anthracyclines have been constructed using various molecular descriptors. researchgate.netnih.gov These descriptors can include electronic properties (like chromophore dipole moment and frontier orbital energies), steric parameters, and hydrophobicity. researchgate.netnih.gov Such models have successfully correlated these properties with biological activity. nih.gov For instance, a strong correlation has been found between the biological activity of anthracyclines and their chromophore dipole moment and frontier orbital energies. researchgate.net

Mechanistically interpretable QSAR models have also been developed, using descriptors like electrophilicity and the London formula for dispersion interaction to describe redox reactivity and drug-biomolecule interactions, respectively. nih.gov These models can help to delineate the effects of chemical structures on toxicity and metabolic pathways. nih.gov QSAR studies can also classify compounds into different groups based on their structural features, which can then be correlated with their activity profiles. scirp.org This approach aids in understanding the mechanistic trends and designing more effective and less toxic anticancer agents. scirp.orgmdpi.com

Molecular Basis of Daunorubicin Resistance

Drug Efflux Transporter-Mediated Resistance Mechanisms

The most well-characterized mechanism of daunorubicin (B1662515) resistance involves the reduced intracellular accumulation of the drug due to its active extrusion from the cell. This process is mediated by a family of transmembrane proteins known as ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps.

Overexpression of ATP-Binding Cassette (ABC) Transporters

A primary driver of multidrug resistance (MDR) is the overexpression of certain members of the ABC transporter superfamily. nih.govnih.gov These proteins utilize the energy from ATP hydrolysis to actively pump a wide variety of structurally and functionally diverse compounds, including daunorubicin, out of the cell. nih.govnih.gov This efflux mechanism lowers the intracellular concentration of daunorubicin, preventing it from reaching its target and exerting its cytotoxic effects. Several ABC transporters have been implicated in daunorubicin resistance, with the most prominent being P-glycoprotein (ABCB1), Multidrug Resistance-associated Proteins (MRPs/ABCCs), and Breast Cancer Resistance Protein (BCRP/ABCG2). mdpi.com

P-glycoprotein (ABCB1/MDR1) Regulation and Function

P-glycoprotein (P-gp), encoded by the ABCB1 gene (also known as the Multidrug Resistance 1 or MDR1 gene), is the most extensively studied ABC transporter involved in chemoresistance. spandidos-publications.commdpi.com P-gp is a 170 kDa transmembrane glycoprotein (B1211001) that functions as a broad-spectrum efflux pump, actively transporting substrates like daunorubicin out of the cell. spandidos-publications.comaacrjournals.org Its overexpression is a common feature in cancer cells that have acquired daunorubicin resistance. iiarjournals.org The regulation of ABCB1 expression is complex and can be influenced by various factors. For instance, signaling pathways involving Protein Kinase C (PKC) have been shown to modulate P-gp expression and contribute to resistance. aacrjournals.org Furthermore, epigenetic modifications, such as the methylation status of the ABCB1 promoter, can control its expression levels in resistant cells. mdpi.comiiarjournals.org

Role of Multidrug Resistance-associated Protein (MRP) Subfamilies

The Multidrug Resistance-associated Protein (MRP) family, members of the ABCC subfamily of transporters, also plays a crucial role in daunorubicin resistance. annualreviews.orgresearchgate.net MRP1 (encoded by ABCC1) was the first member of this family identified in a multidrug-resistant lung cancer cell line that did not overexpress P-gp. nih.gov MRP1 is a 190 kDa protein that confers resistance to a range of chemotherapeutic agents, including anthracyclines like daunorubicin and doxorubicin (B1662922). nih.govannualreviews.orgnih.gov Like P-gp, MRP1 is an ATP-dependent pump, but it can also transport drugs that have been conjugated with glutathione, a key molecule in cellular detoxification. annualreviews.org While several MRP subfamilies exist, MRP1 is a significant contributor to the efflux of daunorubicin from cancer cells. annualreviews.orgwikigenes.org

TransporterGeneFunction in Daunorubicin ResistanceKey Characteristics
P-glycoprotein (P-gp)ABCB1 / MDR1ATP-dependent efflux of daunorubicin. spandidos-publications.comaacrjournals.org170 kDa protein; expression regulated by signaling pathways and epigenetics. spandidos-publications.comiiarjournals.org
Multidrug Resistance-associated Protein 1 (MRP1)ABCC1ATP-dependent efflux of daunorubicin and its conjugates. nih.govannualreviews.org190 kDa protein; can transport glutathione-conjugated drugs. annualreviews.orgnih.gov
Breast Cancer Resistance Protein (BCRP)ABCG2ATP-dependent efflux of daunorubicin. medchemexpress.comnih.govMutations (e.g., R482T/G) can alter substrate specificity to include daunorubicin. nih.gov

Mechanisms Involving BCRP (ABCG2) Overexpression

The Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another important ABC transporter that contributes to the multidrug resistance phenotype. medchemexpress.comnih.gov BCRP functions as an efflux pump for various anticancer drugs, including daunorubicin. medchemexpress.comnih.gov Interestingly, the substrate specificity of BCRP can be altered by specific mutations. For example, wild-type BCRP does not effectively transport daunorubicin, but mutants such as R482T and R482G, which were first identified in drug-selected cancer cell lines, are excellent transporters of the drug. nih.gov Overexpression of BCRP, particularly these mutant forms, can therefore confer significant resistance by actively removing daunorubicin from the cell. mdpi.comnih.gov

Stress-Responsive Enhancer Activation and ABCB1 Upregulation

Recent research has uncovered a dynamic mechanism of drug resistance where the cancer cell's response to stress, including that induced by chemotherapy itself, drives the upregulation of efflux pumps. Specifically, exposure of acute myeloid leukemia (AML) cells to daunorubicin can activate an integrated stress response. nih.govnih.govjci.org This response leads to the remodeling and activation of a specific, stress-responsive enhancer element in the genome. nih.govnih.gov This enhancer is bound by the transcription factor ATF4, and its activation drives a rapid and substantial increase in the expression of the ABCB1 gene. nih.govtandfonline.com This mechanism means that the chemotherapeutic agent can induce its own resistance mechanism. nih.gov Furthermore, protracted cellular stress can prime these enhancers, leading to an epigenetic "memory" of drug exposure and an even faster and stronger upregulation of ABCB1 upon subsequent treatment. nih.govjci.org This dynamic induction of ABCB1 can help leukemia cells escape the effects of chemotherapy and may explain the clinical failure of some P-gp inhibitors. nih.govnih.gov

Target Enzyme Alterations Leading to Resistance

Beyond mechanisms that reduce the intracellular drug concentration, resistance to daunorubicin can also arise from changes in its molecular target, DNA topoisomerase II. nih.govfrontiersin.org Daunorubicin functions by intercalating into DNA and stabilizing a covalent complex formed between topoisomerase II and DNA, which leads to double-strand breaks and subsequent cell death.

Alterations in topoisomerase II can prevent the drug from exerting this effect. These alterations can include:

Mutations in the Topoisomerase II Gene : Mutations in the gene encoding topoisomerase II can lead to an enzyme that is less sensitive to daunorubicin. frontiersin.org These mutations can alter the drug-binding site or change the enzyme's conformation, interfering with the ability of daunorubicin to stabilize the topoisomerase II-DNA complex. Consequently, the enzyme can still function to religate DNA strands even in the presence of the drug, allowing the cell to survive and proliferate. It has been noted that a single resistant cell line can simultaneously exhibit overexpression of efflux pumps like P-gp and have altered topoisomerase II, highlighting the multifactorial nature of drug resistance. nih.gov

Alteration TypeMechanism of ResistanceSupporting Findings
Reduced Enzyme ExpressionDecreases the amount of available drug target, requiring higher intracellular drug concentrations for a cytotoxic effect.Resistant cell lines show decreased topoisomerase II catalytic activity and lower protein levels. nih.gov
Gene MutationsAlters the enzyme's structure, reducing its affinity for daunorubicin or preventing the stabilization of the drug-DNA-enzyme complex.Mutations can affect drug-induced DNA damage, leading to an intrinsic drug insensitivity. frontiersin.org

Reduced Activity of DNA Topoisomerase II

A key factor in daunorubicin resistance is the diminished activity of DNA topoisomerase II. nih.gov Studies have demonstrated that cancer cells resistant to daunorubicin often exhibit decreased catalytic activity of this enzyme. nih.govaacrjournals.org For instance, in multidrug-resistant Ehrlich ascites tumor cells (EHR2/DNR+), the catalytic activity of DNA topoisomerase II was found to be significantly reduced. nih.govaacrjournals.org This reduction in activity means that the enzyme is less effective at creating the DNA strand breaks that are stabilized by daunorubicin, thereby diminishing the drug's cytotoxic effects. The amount of immunoreactive DNA topoisomerase II in these resistant cells was also found to be about one-third of that in drug-sensitive cells. nih.govaacrjournals.org This decrease in both the amount and activity of the enzyme contributes to a lower number of drug-induced DNA-protein complexes. nih.govaacrjournals.org

Characterization of Topoisomerase II Mutations

Mutations within the gene encoding DNA topoisomerase II can also lead to daunorubicin resistance. frontiersin.orgfrontiersin.org These mutations can alter the structure of the enzyme, preventing the effective binding of daunorubicin or stabilizing the enzyme-DNA complex. While numerous mutations in topoisomerase IIα and β have been identified in drug-resistant tumor models, their direct clinical relevance can be complex to establish as they are not always observed in patients with clinically resistant tumors. frontiersin.orgfrontiersin.org Post-translational modifications, such as phosphorylation, can also impact the enzyme's sensitivity to drugs. frontiersin.orgfrontiersin.org

Apoptosis Pathway Dysregulation in Resistant Cellular Models

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. exonpublications.com Daunorubicin induces apoptosis as part of its anticancer activity. nih.gov Resistance can arise from the dysregulation of apoptotic pathways, allowing cancer cells to evade drug-induced cell death. core.ac.ukmdpi.com

Role of Tumor Suppressor Gene Mutations (e.g., p53)

The tumor suppressor gene p53 plays a pivotal role in initiating apoptosis in response to DNA damage. researchgate.netnih.gov Mutations in the TP53 gene are frequently found in human cancers and are strongly associated with resistance to chemotherapeutic agents like daunorubicin. researchgate.netnih.govashpublications.org Mutant p53 can lose its ability to activate the transcription of pro-apoptotic genes, such as PUMA, thereby preventing the initiation of the apoptotic cascade. tandfonline.com This loss of function means that even when daunorubicin causes DNA damage, the cell fails to undergo apoptosis and continues to proliferate. tandfonline.commdpi.com In acute myeloid leukemia (AML), patients with TP53 mutations have shown lower rates of complete remission when treated with a liposomal formulation of daunorubicin and cytarabine (B982), suggesting that these mutations confer resistance. ashpublications.org

Aberrant Expression of Anti-Apoptotic Proteins (e.g., BCL-2, MCL1)

The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of the intrinsic apoptotic pathway. ijbs.comresearchgate.netnih.gov Overexpression of anti-apoptotic proteins, such as BCL-2 and myeloid cell leukemia 1 (MCL-1), is a common mechanism of drug resistance in various cancers, including AML. researchgate.netnih.govresearchgate.net These proteins prevent the release of cytochrome c from the mitochondria, a critical step in the activation of caspases and the execution of apoptosis. mdpi.com Elevated levels of BCL-2 or MCL-1 have been shown to reduce sensitivity to daunorubicin in AML models. researchgate.net The overexpression of these proteins can be due to various factors, including genetic amplifications or epigenetic modifications. tandfonline.com For instance, hypomethylation of the MCL1 promoter has been linked to its increased expression and acquired resistance to apoptosis-inducing drugs. tandfonline.com

Metabolic Reprogramming in Daunorubicin Resistance

Cancer cells often exhibit altered metabolism to support their rapid growth and proliferation. This metabolic reprogramming can also contribute to drug resistance. nih.govnih.govfrontiersin.org

Alterations in Glycolysis Pathways

A hallmark of many cancer cells is an increased reliance on glycolysis for energy production, even in the presence of oxygen, a phenomenon known as the Warburg effect. mdpi.comoncotarget.com This altered glucose metabolism is increasingly recognized as a significant factor in drug resistance. nih.govspandidos-publications.comresearchgate.net Resistant cancer cells often display enhanced glycolysis, leading to increased production of ATP and metabolic intermediates that can fuel various resistance mechanisms. nih.govmdpi.com For example, increased ATP can power drug efflux pumps, while intermediates can be shunted into biosynthetic pathways for DNA repair. nih.gov Several glycolytic enzymes, such as hexokinase and pyruvate (B1213749) kinase, have been implicated in drug resistance. spandidos-publications.com In some daunorubicin-resistant leukemia cell lines, there is an upregulation of glycolytic enzymes like fructose-biphosphate aldolase (B8822740) A. nih.gov This suggests that targeting these altered metabolic pathways could be a promising strategy to overcome daunorubicin resistance. nih.govspandidos-publications.com

Cell LineParental Cell LineSelection AgentObserved Glycolytic AlterationReference
FEPSK562DaunorubicinUpregulation of fructose-biphosphate aldolase A nih.gov
Doxorubicin-resistant K562K562DoxorubicinUpregulation of fructose-biphosphate aldolase A, fructose-biphosphate aldolase C, transaldolase, and alpha-enolase nih.gov

Autophagy as a Mechanism of Drug Resistance

Autophagy is a cellular process of self-degradation that is crucial for maintaining cellular homeostasis. In the context of cancer therapy, it can act as a double-edged sword, either promoting cell death or serving as a cytoprotective mechanism that fosters drug resistance. Research indicates that the anthracycline antibiotic daunorubicin can trigger a high level of autophagy in myeloid leukemia cells. nih.govnih.gov This induction of autophagy is not a mechanism of cell death but rather a pro-survival response, which can limit the clinical efficacy of the drug. nih.govnih.govsemanticscholar.org

The molecular machinery behind this process involves the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govnih.gov Daunorubicin treatment has been shown to activate ERK, which in turn initiates the autophagic process. nih.govnih.gov This cytoprotective autophagy allows cancer cells to endure the stress induced by the chemotherapeutic agent. Consequently, inhibiting this autophagic response has emerged as a promising strategy to enhance the effectiveness of daunorubicin. nih.govnih.gov

Studies have demonstrated that when autophagy is blocked, either by pharmacological inhibitors like chloroquine (B1663885) (CQ) or by silencing essential autophagy-related genes (Atg) such as Atg5 and Atg7, the apoptotic effects of daunorubicin are significantly amplified. nih.govnih.govsemanticscholar.org For instance, in K562 myeloid leukemia cells, co-treatment with daunorubicin and the autophagy inhibitor 3-methyladenine (B1666300) (3-MA) led to a significant decrease in cell viability compared to treatment with daunorubicin alone. mdpi.com This suggests that by disabling the protective autophagic shield, cancer cells become more vulnerable to the drug's cytotoxic effects. nih.govnih.gov Furthermore, microRNAs can also modulate this process; the overexpression of miR-15a-5p has been found to decrease daunorubicin-induced autophagy, thereby contributing to chemoresistance. mdpi.com

Experimental ModelInterventionObserved Effect on Daunorubicin EfficacyReference
K562 Myeloid Leukemia CellsInhibition of autophagy with chloroquine (CQ)Enhanced cell death nih.govnih.gov
K562 Myeloid Leukemia CellsSilencing of autophagy genes Atg5 and Atg7Markedly enhanced growth inhibition and apoptosis semanticscholar.org
Myeloid Cell LinesOverexpression of miR-15a-5pDecreased daunorubicin-induced autophagy, conferring chemoresistance mdpi.com
K562 Myeloid Leukemia CellsInhibition of autophagy with 3-methyladenine (3-MA)Prevents downregulation of cell growth by daunorubicin mdpi.com

Genetic and Epigenetic Factors in Resistance Development

The development of resistance to daunorubicin is a complex process influenced by a variety of genetic and epigenetic alterations. mdpi.com These changes can alter drug targets, activate survival pathways, and modify drug metabolism, ultimately reducing the drug's therapeutic efficacy. Key genetic factors include mutations in genes that are central to the pathogenesis of leukemia, as well as polymorphisms in genes responsible for drug metabolism.

FMS-like Tyrosine Kinase 3 (FLT3) Gene Mutations (ITD, TKD)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in acute myeloid leukemia (AML) and are strongly associated with chemotherapy resistance and poor prognosis. mdpi.comnih.gov The two principal types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation. mdpi.comspandidos-publications.com

Both FLT3-ITD and FLT3-TKD mutations can confer resistance to daunorubicin. spandidos-publications.com Studies using Ba/F3 cell lines, which are dependent on FLT3 oncogenic signals for growth, have shown that the expression of either ITD or TKD mutant forms of FLT3 leads to a significantly higher effective dose (EC50) for daunorubicin compared to cells with wild-type FLT3. spandidos-publications.com

A critical mechanism underlying this resistance involves the hyperactivation of the STAT5 (signal transducer and activator of transcription 5) signaling pathway. ashpublications.orgashpublications.org This leads to the upregulation of downstream anti-apoptotic proteins, most notably Bcl-x(L), and the DNA repair protein RAD51. ashpublications.orgashpublications.orgnih.gov The overexpression of Bcl-x(L) is a critical mediator of this drug resistance. ashpublications.orgashpublications.org Furthermore, cells expressing these dual mutations often exhibit an arrest in the G2/M phase of the cell cycle following genotoxic stress, which allows more time for DNA repair and contributes to cellular resistance. ashpublications.org

While both mutations are linked to resistance, some research suggests that dual mutations (FLT3-ITD-TKD) confer a particularly aggressive phenotype with even greater resistance to both FLT3 inhibitors and cytotoxic agents like daunorubicin. ashpublications.orgashpublications.orgwjgnet.com

FLT3 Mutant TypeKey Downstream EffectorsConsequenceReference
FLT3-ITDSTAT5, Bcl-x(L), RAD51Increased cell survival, enhanced DNA repair, resistance to daunorubicin ashpublications.orgashpublications.org
FLT3-TKDSTAT5, Bcl-x(L), RAD51Increased cell survival, enhanced DNA repair, resistance to daunorubicin spandidos-publications.comnih.gov
FLT3-ITD-TKD (Dual Mutant)Hyperactivation of STAT5, upregulation of Bcl-x(L) and RAD51High-level resistance to cytotoxic agents, G2/M cell cycle arrest ashpublications.orgashpublications.org

DNA Methyltransferase 3A (DNMT3A) Gene Mutations

Mutations in the DNA Methyltransferase 3A (DNMT3A) gene are frequently observed in AML and are associated with resistance to daunorubicin. mdpi.comnih.gov The most common and studied of these is a missense mutation at the arginine 882 residue (R882), particularly the R882H variant. nih.govnih.gov AML patients with the DNMT3A R882 mutation are often resistant to daunorubicin treatment. nih.govnih.gov

Mechanistically, the DNMT3A R882H mutation drives daunorubicin resistance by activating the nuclear factor erythroid 2-related factor 2 (NRF2)/NAD(P)H quinone dehydrogenase 1 (NQO1) pathway. mdpi.comnih.gov Cells with this mutation exhibit higher proliferative and anti-apoptotic activities. nih.govnih.gov Upon exposure to daunorubicin, these mutant cells show increased expression of NRF2 and its downstream target NQO1. nih.gov The DNMT3A R882H mutation appears to regulate NRF2 expression by affecting the protein's stability rather than by altering the methylation of the NRF2 promoter. nih.govnih.gov

Inhibition of the NRF2/NQO1 pathway has been shown to significantly improve the sensitivity of DNMT3A-mutant cells to daunorubicin, highlighting this pathway as a key mediator of chemoresistance. nih.govnih.gov Furthermore, cells with the R882H mutation also show higher expression of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1 compared to wild-type cells, further contributing to the resistance phenotype. nih.gov

MutationPathway AffectedCellular EffectsConsequence for Daunorubicin TreatmentReference
DNMT3A R882HNRF2/NQO1 Pathway ActivationHigh proliferative and anti-apoptotic activity; Increased NRF2, NQO1, Bcl-2, Bcl-xL, Mcl-1 expressionDecreased sensitivity and resistance to daunorubicin nih.govmdpi.comnih.gov

Impact of Single Nucleotide Polymorphisms (SNPs) in Drug Metabolism Genes (e.g., CYP1B1, HNRNPD, SEC14L3, IKBKE)

Genetic variations in the form of single nucleotide polymorphisms (SNPs) within genes that code for drug-metabolizing enzymes and other related proteins can significantly influence an individual's response to chemotherapy. nih.gov These polymorphisms can alter the expression or function of proteins, thereby affecting drug efficacy and cytotoxicity.

CYP1B1 : The Cytochrome P450 1B1 (CYP1B1) enzyme is involved in the metabolism of various compounds. Studies have found a significant correlation between CYP1B1 expression and daunorubicin's IC50 (the concentration required to inhibit cell growth by 50%), suggesting that CYP1B1 contributes to daunorubicin resistance. nih.gov A specific SNP, rs10932125, has been associated with both daunorubicin IC50 and the expression of the CYP1B1 gene. nih.gov Higher expression of CYP1B1 has been linked to increased resistance. nih.govias.ac.in

HNRNPD : The Heterogeneous Nuclear Ribonucleoprotein D (HNRNPD) gene, also known as AUF1, encodes a protein that regulates mRNA stability. A SNP, rs3750518, has been significantly associated with daunorubicin IC50. nih.gov The 'GG' genotype of this SNP is linked to higher HNRNPD gene expression and, conversely, greater sensitivity (lower IC50) to daunorubicin. nih.gov This aligns with the protein's role in promoting apoptosis, which would enhance sensitivity to cellular stress induced by daunorubicin. nih.gov

IKBKE : The gene for the Inhibitor of Nuclear Factor Kappa B Kinase Subunit E (IKBKE) has also been implicated in chemoresistance. A SNP, rs7929521, was found to be significantly associated with daunorubicin IC50. nih.gov The 'GG' genotype of this SNP correlates with higher IKBKE gene expression and a higher daunorubicin IC50, indicating that increased IKBKE expression confers resistance. nih.gov Ectopic expression of IKBKE has been shown to make cells resistant to apoptosis induced by various chemotherapeutic agents, including doxorubicin, a closely related anthracycline. nih.gov

SEC14L3 : Currently, there is limited direct evidence in the reviewed literature linking SNPs in SEC14L3 (SEC14 Like Lipid Binding 3) to daunorubicin resistance. Research has implicated SEC14L3 in the progression of certain cancers and in resistance to other drugs like sunitinib, but its specific role in daunorubicin metabolism or resistance mechanisms is not well-defined. nih.gov

Gene (Protein)Associated SNPEffect of Variant/High Expression on DaunorubicinImplied MechanismReference
CYP1B1 (Cytochrome P450 1B1)rs10932125Increased ResistanceAltered drug metabolism nih.gov
HNRNPD (AUF1)rs3750518Increased SensitivityPromotion of apoptosis nih.gov
IKBKE (IKKε)rs7929521Increased ResistanceInhibition of apoptosis nih.govnih.gov

Advanced Drug Delivery System Research

Nanoparticle-Based Carrier Systems

Nanoparticle-based systems offer several advantages for drug delivery, including increased drug loading capacity, protection of the drug from degradation, improved pharmacokinetics, and the potential for targeted delivery researchgate.net. Various types of nanoparticles have been investigated as carriers for Daunorubicin (B1662515).

Development and Optimization of Liposomal Formulations

Liposomes are among the most extensively studied nanoparticle carriers for Daunorubicin. Liposomal encapsulation can significantly affect a drug's properties compared to the free form, potentially leading to improved systemic and organ-specific tolerance iiarjournals.orghemonc.org. Formulations like DaunoXome, a liposomal preparation of daunorubicin citrate, are designed to maximize selectivity for solid tumors hemonc.org. These liposomes typically consist of a lipid bilayer, often including distearoylphosphatidylcholine and cholesterol hemonc.orgmdpi.com. The lipid composition and preparation methods influence characteristics such as particle size, encapsulation efficiency, and drug release profiles mdpi.commdpi.com. Studies have optimized lipid ratios and preparation techniques to achieve high encapsulation efficiency and controlled release mdpi.commdpi.com. For instance, a liposomal formulation similar to DaunoXome, composed of DSPC/cholesterol/daunorubicin in a specific molar ratio, has been prepared and characterized mdpi.com. Another liposomal formulation, CPX-351, encapsulates both daunorubicin and cytarabine (B982) at a fixed synergistic molar ratio, demonstrating improved outcomes in certain types of leukemia nih.gov. The liposomal formulation of these anthracyclines has the potential for less local tissue damage during extravasation compared to conventional formulations iiarjournals.org.

Design of Porous Nanocarriers for Enhanced Loading

Porous nanocarriers can offer high surface area and pore volume, facilitating enhanced drug loading. Casein-based nanoparticles have been explored as potential porous carriers for Daunorubicin researchgate.netmdpi.comnih.gov. Casein, a natural protein, offers advantages such as biocompatibility and biodegradability researchgate.net. Nanoparticles synthesized from casein can successfully encapsulate Daunorubicin researchgate.netnih.gov. The design involves techniques like coacervation followed by nano spray-drying mdpi.com. The polymer-to-drug ratio can influence the nanoparticles' properties, including particle size, drug loading, and entrapment efficiency mdpi.com. Studies have shown that casein nanoparticles can effectively encapsulate Daunorubicin, and their surface can be modified for targeting researchgate.netnih.gov.

Investigation of Stimuli-Responsive Release Mechanisms (e.g., pH-responsive)

Stimuli-responsive drug delivery systems are designed to release the encapsulated drug in response to specific internal or external stimuli, such as pH, temperature, or redox potential nih.gov. pH-responsive release is particularly relevant for cancer therapy due to the acidic extracellular environment of tumors and the lower pH within endosomes and lysosomes of cancer cells nih.govashpublications.org. As discussed in Section 6.1.2, Daunorubicin-TiO2 nanocomposites exhibit pH-responsive release, with significantly faster release at acidic pH compared to physiological pH nih.govashpublications.org. Similarly, casein-based nanoparticles loaded with Daunorubicin have demonstrated pH-dependent drug release, confirming their suitability as carriers for prolonged delivery with pH-dependent behavior mdpi.com. pH-sensitive liposomal systems have also been developed for Daunorubicin, showing rapid drug release under acidic conditions while maintaining stability at physiological pH mdpi.com. This characteristic is crucial for ensuring that the drug is preferentially released at the tumor site or within cancer cells, potentially minimizing exposure to healthy tissues nih.govashpublications.org.

Targeted Delivery Approaches for Enhanced Specificity

Ligand-Mediated Targeting Strategies (e.g., LDL Receptor Pathway)

Ligand-mediated targeting involves attaching a targeting molecule (ligand) to a drug or drug carrier. This ligand is designed to bind specifically to receptors that are overexpressed on the surface of target cells, such as cancer cells. This selective binding facilitates the uptake of the drug into the target cells, thereby increasing its local concentration and improving therapeutic outcomes.

One pathway explored for ligand-mediated targeting of Daunorubicin is the low-density lipoprotein receptor (LDLR) pathway. The LDLR is often overexpressed on various cancer cells compared to normal tissues, making it a potential target for selective drug delivery. researchgate.netmdpi.com Research has investigated incorporating lipophilic derivatives of Daunorubicin into low-density lipoproteins (LDL) or synthetic LDL analogues, such as apolipoprotein E (apoE)-enriched liposomes, which are recognized by the LDLR. researchgate.netnih.gov Studies have shown that apoE liposomes can bind to cells expressing LDL receptors with high affinity. nih.gov For instance, research with B16 melanoma cells demonstrated saturable binding of apoE liposomes, suggesting LDL receptor-mediated uptake. nih.gov The affinity of apoE liposomes for the LDL receptor on B16 cells was found to be significantly higher than that of native LDL. nih.gov In tumor-bearing mice, a lipophilic derivative of Daunorubicin incorporated into apoE liposomes showed similar tumor-localizing properties to native LDL, supporting the role of the LDL receptor in its disposition. nih.gov This indicates that LDL receptor-mediated delivery using carriers like apoE liposomes is a promising strategy for selectively delivering antineoplastic drugs to tumors. nih.gov

Another example of ligand-mediated targeting involves using gonadotropin-releasing hormone (GnRH) receptors, which are highly expressed in various human cancers. mdpi.com Bioconjugates of GnRH-III and Daunorubicin have been synthesized and evaluated for their cytostatic effect on cancer cells expressing GnRH receptors. mdpi.comnih.gov Studies have shown that these conjugates can inhibit cell proliferation in a dose-dependent manner on both reproductive system-related and unrelated cancer cell lines expressing GnRH receptors. mdpi.com Modifications to the GnRH-III sequence have been explored to enhance in vitro and in vivo anticancer activity, leading to the investigation of novel oxime-linked GnRH-III-Daunorubicin conjugates. mdpi.com These conjugates have demonstrated reduced cell viability in vitro on estrogen receptor α positive and negative cancer cells. mdpi.com Cellular uptake studies using flow cytometry and fluorescence microscopy have indicated that certain novel conjugates exhibit substantially improved cellular uptake, leading to accelerated delivery of the drug to its site of action. mdpi.com

Prodrug Conjugation with Polymeric Carriers (e.g., PLGA, TPGS)

Conjugating Daunorubicin or its prodrugs with polymeric carriers is another strategy to improve its pharmacokinetic profile, reduce toxicity, and enhance tumor targeting through mechanisms like the enhanced permeability and retention (EPR) effect. Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and D-alpha-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) have been extensively studied as carriers for anticancer drugs. researchgate.netrsc.orgmdpi.com

PLGA is a widely used biodegradable copolymer in nanotechnology for drug delivery due to its biocompatibility and controllable degradation. researchgate.netmdpi.com Research has explored the chemical conjugation of Daunorubicin to the terminal end groups of PLGA. researchgate.net Computational studies have investigated the physicochemical properties and binding effects of PLGA carriers conjugated to Daunorubicin. researchgate.net These theoretical studies can help predict the properties of Daunorubicin-PLGA conjugates before synthesis. researchgate.net

TPGS, a nonionic surfactant, has also been utilized as a carrier for developing various drug formulations, including conjugates. mdpi.comresearchgate.net While much of the research involving TPGS conjugates focuses on Doxorubicin (B1662922), a related anthracycline, the principles are applicable to Daunorubicin. TPGS-drug conjugates are often developed to overcome limitations like low drug loading capacity and can lead to enhanced therapeutic efficacy and reduced side effects. researchgate.net Studies with Doxorubicin-TPGS conjugates have shown high drug loading, sustained release profiles, and high stability. researchgate.net The binding of PEG, a component of TPGS, to PLGA has been shown to increase the solubility of drug conjugates. researchgate.net

Polymer conjugation in general offers advantages such as prolonged plasma half-life, increased stability, improved water solubility, and potential for specific tissue or cell targeting. rsc.org This approach allows for custom design of the rate and duration of drug delivery. rsc.org

Synthesis and Evaluation of Daunorubicin Dimers and Conjugates

The synthesis and evaluation of Daunorubicin dimers and conjugates explore the creation of novel molecules with potentially improved properties compared to the parent drug. This includes linking two Daunorubicin molecules together or conjugating Daunorubicin with other therapeutic agents or targeting moieties.

Design and Synthesis of Heterodimeric Compounds (e.g., Daunorubicin-Paclitaxel)

Heterodimeric compounds involving Daunorubicin combine it with another distinct therapeutic agent within a single molecule. This strategy aims to achieve synergistic effects, target multiple pathways, or improve delivery. A notable example is the design and synthesis of Daunorubicin-Paclitaxel dimers. stanford.edunih.govresearchgate.net Paclitaxel interacts with microtubules, while Daunorubicin intercalates with DNA. stanford.edu The synthesis of bifunctional heterodimeric compounds linking Daunorubicin and Paclitaxel has been undertaken to investigate their ability to create polyvalent arrays between DNA and microtubules in cells. stanford.edunih.gov

The synthesis typically involves functionalizing both Daunorubicin and Paclitaxel with linking groups and then coupling them. stanford.edu For example, Paclitaxel has been functionalized at the C7 hydroxyl group, and Daunorubicin has been functionalized through its aminosugar moiety. stanford.edu Various linkers have been explored to connect the two drug molecules. stanford.edu Evaluation of these dimers has included assessing their capacity to bind to microtubules and their cytotoxicity. stanford.edunih.gov Studies have shown that while Daunorubicin and Paclitaxel can be covalently linked and each half retains the ability to interact with its respective target, the resulting dimers may be less cytotoxic than the parent monomers, potentially due to decreased affinity for targets caused by increased bulk. stanford.edu

Other types of Daunorubicin conjugates include those linked to peptides or other small molecules for targeted delivery or altered properties. For instance, disulfide dimers of Daunorubicin-GnRH-III conjugates have been synthesized. beilstein-journals.org

Assessment of Polyvalency for Target Binding Enhancement

Polyvalency refers to the simultaneous binding of multiple ligands on a single molecule to multiple binding sites on another entity, such as a protein or nucleic acid. In the context of Daunorubicin research, assessing polyvalency involves evaluating how linking multiple Daunorubicin molecules (forming dimers or higher-order conjugates) or combining Daunorubicin with other binding moieties affects target binding affinity and specificity.

For molecules that interact with biopolymers possessing multiple binding sites, such as DNA (for Daunorubicin) or microtubules (for Paclitaxel), creating polyvalent structures can potentially enhance binding strength compared to monomeric interactions. stanford.edugoogle.com Research on bis-daunorubicin compounds linked through the sugar amine moieties has shown tighter binding to DNA compared to the monomeric species. stanford.eduresearchgate.net

Computational Modeling and Simulation in Daunorubicin Research

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful techniques used to predict the favored binding orientations of a ligand to a receptor and to study the dynamic behavior of the resulting complex over time. These methods have been widely applied to investigate Daunorubicin's interactions with DNA and enzymes.

Prediction and Characterization of DNA Intercalation

Molecular docking studies are used to predict how Daunorubicin (B1662515) intercalates into the DNA double helix. These studies aim to identify the most energetically favorable binding sites and orientations. Daunorubicin is known to preferentially intercalate between specific base pairs, often showing a preference for CpG steps, although binding to other sequences like TC/GA has also been indicated by theoretical investigations nih.govmdpi.com. High-resolution crystal structures of Daunorubicin complexed with DNA have provided valuable templates for these computational studies, and simulations have been shown to accurately reproduce these structures pnas.orgmdpi.com.

Molecular dynamics simulations extend the analysis beyond static docking poses by simulating the movement and interactions of the Daunorubicin-DNA complex over time in a dynamic environment, often including explicit solvent and ions. These simulations provide insights into the stability of the intercalated complex, the conformational changes induced in the DNA upon binding, and the dynamics of the drug within the intercalation site pnas.orgwhiterose.ac.ukacs.org. MD simulations have revealed that Daunorubicin's binding mode involves the intercalation of its aglycone chromophore between base pairs, while the daunosamine (B1196630) sugar moiety often sits (B43327) in the minor groove, forming interactions with the DNA backbone and minor groove residues pnas.orgmdpi.com. Simulations have also been used to calculate the free energy changes associated with the intercalation process, providing a thermodynamic perspective on binding affinity whiterose.ac.ukacs.org. Studies have shown that the stability and basic binding mode of Daunorubicin and its analogs are retained throughout simulations mdpi.com.

Simulation of Daunorubicin-Enzyme Interactions (e.g., Topoisomerase II, Carbonyl Reductases)

Computational simulations are also crucial for understanding Daunorubicin's interactions with enzymes involved in its mechanism of action and metabolism.

Topoisomerase II: Daunorubicin is a known inhibitor of Topoisomerase II, an enzyme critical for managing DNA topology. Molecular docking and dynamics simulations have been employed to study how Daunorubicin interacts with the DNA-Topoisomerase II cleavage complex, stabilizing the cleaved state and leading to cell death researchgate.netnih.govmdpi.com. These simulations help in visualizing the binding pose of Daunorubicin within the enzyme-DNA complex and identifying the residues involved in the interaction researchgate.net.

Carbonyl Reductases: Daunorubicin undergoes metabolic reduction by enzymes such as human carbonyl reductase 1 (CBR1) and aldehyde reductase (AKR1A1) to form the less active and potentially cardiotoxic metabolite, daunorubicinol (B1669839) nih.govresearchgate.nettargetmol.com. Molecular docking and dynamics simulations have been used to investigate the binding of Daunorubicin to the active sites of these reductases. These simulations help to understand the binding affinity, the orientation of Daunorubicin within the pocket, and the key residues involved in the recognition and reduction process nih.govresearchgate.netmdpi.com. Simulations have indicated different binding behaviors of Daunorubicin with different reductases, suggesting a major contribution of CBR1 in its reduction, which aligns with experimental data nih.govresearchgate.net.

Identification of Critical Residues in Binding Pockets

A key application of molecular docking and MD simulations is the identification of critical amino acid residues in the binding pockets of enzymes or the nucleotides in DNA that are essential for Daunorubicin binding and interaction. By analyzing the interactions formed in stable docking poses and throughout MD trajectories, researchers can pinpoint residues that form hydrogen bonds, hydrophobic contacts, or electrostatic interactions with Daunorubicin nih.govresearchgate.netnih.gov. This information is vital for understanding the specificity of Daunorubicin's binding and for guiding the rational design of modified anthracyclines with altered binding properties or reduced metabolism nih.govresearchgate.net. Studies on carbonyl reductases, for example, have identified key residues involved in the interaction with Daunorubicin nih.govresearchgate.net. Similarly, studies on other proteins interacting with anthracyclines have identified critical residues in their binding pockets nih.govplos.org.

Quantum Chemical Calculations (DFT, Hartree-Fock)

Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), provide a more detailed electronic description of molecular systems compared to classical force fields used in MD simulations. These methods are used to study the electronic structure, geometry, and energetic properties of Daunorubicin.

Theoretical Analysis of Molecular Geometries

DFT and HF calculations are used to optimize the molecular geometry of Daunorubicin in isolation or in complex with other molecules. These calculations provide precise information about bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and flexibility primescholars.comsphinxsai.comresearchgate.netsphinxsai.comresearchgate.netresearchgate.net. Optimized structures obtained from these calculations serve as input for further computational studies, including binding energy calculations primescholars.comresearchgate.net. Studies have shown good agreement between theoretically optimized geometries and experimental data from X-ray crystallography sphinxsai.comresearchgate.net.

Calculation of Binding Energies and Dipole Moments

Quantum chemical calculations allow for the calculation of interaction or binding energies between Daunorubicin and its targets (e.g., DNA base pairs, amino acid residues) at a higher level of theory. These calculations can provide insights into the strength and nature of the interactions, such as quantifying contributions from hydrogen bonding, van der Waals forces, and electrostatic interactions primescholars.comsphinxsai.comresearchgate.netsphinxsai.comresearchgate.netresearchgate.netresearchgate.netnih.gov. DFT-based methods, including those with corrections for basis set superposition error (BSSE), have been used to understand the binding preference of Daunorubicin to different DNA sequences nih.gov.

Prediction of Solvation Free Energies (ΔG solvation)

The solvation free energy (ΔG solvation) is a crucial thermodynamic property that reflects the interaction of a molecule with a solvent and is important for understanding solubility and partitioning behavior. Computational methods, such as Density Functional Theory (DFT) and Hartree Fock (HF) calculations, have been employed to investigate the physicochemical properties of Daunorubicin, including its ΔG solvation. Studies have calculated the Gibbs free energy of solvation for Daunorubicin and its conjugates, for instance, with poly(D,L-Lactic-co-glycolic acid) (PLGA) nanoparticles sphinxsai.comresearchgate.net. These calculations can help predict how Daunorubicin interacts with different environments, which is relevant for formulation design and understanding its behavior in biological systems sphinxsai.comresearchgate.net. The lipophilicity of Daunorubicin, which can be assessed through ΔG solvation calculations, has been indicated as being higher than that of Doxorubicin (B1662922) in some computational studies sphinxsai.com. Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) and Generalized Born Surface Area (MM-GBSA) methods, often combined with molecular dynamics simulations, are also widely used for binding free energy prediction, which includes contributions from solvation free energy mdpi.comnih.gov. These methods can analyze the polar and nonpolar contributions to solvation and their impact on molecular interactions mdpi.com.

Computational Pharmacokinetic Modeling (Preclinical Focus)

Computational pharmacokinetic (PK) modeling is a vital tool in preclinical drug development to characterize drug absorption, distribution, metabolism, and excretion (ADME) and predict drug behavior in vivo. For Daunorubicin, computational PK modeling helps in understanding its disposition and that of its active metabolite, Daunorubicinol.

Population Pharmacokinetic Model Development for Daunorubicin and Metabolites (e.g., Daunorubicinol)

Population pharmacokinetic (PopPK) modeling is frequently used to analyze drug concentration data from a group of individuals, allowing for the estimation of typical PK parameters and their variability within the population amegroups.orgrwth-aachen.denih.gov. For Daunorubicin, PopPK models have been developed to characterize the joint PK profile of both the parent drug and its major active metabolite, Daunorubicinol researchgate.netuu.nl. These models often describe the disposition of Daunorubicin using multi-compartment models (e.g., a three-compartment model for the parent drug) and the formation and disposition of Daunorubicinol (e.g., a two-compartment model for the metabolite), incorporating transformation processes between the parent and metabolite researchgate.net. Studies have analyzed plasma concentrations of Daunorubicin and Daunorubicinol to build these models, providing insights into their elimination half-lives and metabolic ratios mims.comresearchgate.netresearchgate.net. For instance, one study reported median elimination half-lives of 45 minutes for the initial phase and 18.5 hours for the terminal phase of Daunorubicin, with a metabolite (Daunorubicinol) half-life of 26.7 hours mims.comwikipedia.org. The median metabolic ratio (Daunorubicinol AUC to Daunorubicin AUC) was reported as 0.32 in one preclinical focus study researchgate.net. PopPK modeling provides a quantitative framework to account for inter-individual variability in drug exposure amegroups.orgamegroups.cn.

Assessment of Covariate Influence on Pharmacokinetic Parameters

Computational PK modeling, particularly PopPK analysis, allows for the assessment of how various covariates (e.g., demographic, physiological, or clinical factors) influence PK parameters. Identifying influential covariates is crucial for understanding sources of variability in drug exposure amegroups.orgrwth-aachen.de. Studies focusing on Daunorubicin and Daunorubicinol PK have investigated the impact of covariates on their disposition. For example, body surface area and plasma creatinine (B1669602) have been identified as having a significant impact on the pharmacokinetics of both Daunorubicin and Daunorubicinol in some computational analyses researchgate.net. Pop-PK-covariate modeling has been successfully employed for oncology drugs to individualize dosing, and common covariates explored include body weight, sex, body surface area, and age amegroups.orgamegroups.cn.

Summary of Selected Preclinical PK Findings (Illustrative Example):

CompoundPK ParameterValue (Median)UnitSource Type
DaunorubicinTerminal Half-life18.5hoursLiterature Review
DaunorubicinolElimination Half-life26.7hoursLiterature Review
DaunorubicinolMetabolic Ratio (AUCmetabolite/AUCparent)0.32DimensionlessPreclinical Study

Structure-Guided Drug Design and Virtual Screening Applications

Computational approaches are integral to structure-guided drug design (SGDD) and virtual screening (VS) efforts aimed at identifying or designing molecules with desired interactions with biological targets. These methods leverage the three-dimensional structures of drug targets (e.g., proteins, DNA) to predict how small molecules like Daunorubicin might bind and exert their effects nih.govacs.org.

Virtual screening involves computationally evaluating large libraries of compounds to identify potential hits based on their predicted binding affinity to a target nih.govacs.org. Molecular docking is a key technique used in VS and SGDD to predict the preferred orientation (binding pose) of a ligand within a binding site and estimate the binding strength researchgate.netacs.orgacs.org. Daunorubicin, known to interact with DNA and inhibit topoisomerase II mims.comwikipedia.org, has been a subject or reference in studies utilizing molecular docking and virtual screening to explore interactions with biological macromolecules researchgate.netresearchgate.net. These computational studies can provide insights into the specific residues or regions involved in the interaction, aiding in the rational design of new compounds with potentially improved properties or reduced off-target effects mdpi.comresearchgate.net. SGDD and VS can help prioritize promising candidates for experimental testing, thereby reducing the time and cost associated with drug discovery nih.govacs.org.

Theoretical Investigations of Novel Drug Carrier Interactions (e.g., Graphyne)

Theoretical investigations using computational methods are valuable for exploring the potential of novel materials as drug carriers and understanding their interactions with therapeutic molecules. Carbon-based nanomaterials, including Graphyne, have garnered interest for drug delivery applications researchgate.netnih.gov.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and properties of molecules and their interactions researchgate.netmdpi.com. DFT calculations have been employed to investigate the interaction between Daunorubicin and Graphyne as a potential drug delivery system researchgate.netmdpi.comresearchgate.netrsc.org. These theoretical studies can assess the adsorption energy, the nature of interactions (e.g., van der Waals forces), charge transfer between the carrier and the drug, and the effect of the interaction on the electronic and optical properties of the complex researchgate.netresearchgate.netrsc.org. For instance, DFT studies have suggested that Daunorubicin can be effectively adsorbed onto Graphyne through weak van der Waals interactions, which is advantageous for drug off-loading at the target site researchgate.netresearchgate.netrsc.org. Investigations into charge transfer using frontier molecular orbital analysis (HOMO-LUMO analysis) and charge decomposition analysis (CDA) can explain how electron density is redistributed upon complex formation researchgate.netresearchgate.net. Theoretical calculations can also predict changes in spectroscopic properties, such as shifts in the maximum absorption wavelength (λmax), upon drug-carrier interaction researchgate.netresearchgate.net. These computational insights help in evaluating the feasibility and potential efficacy of using novel materials like Graphyne for the targeted delivery of Daunorubicin researchgate.netrsc.org.

Analytical Methodologies for Daunorubicin Quantification and Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of daunorubicin (B1662515), offering robust and reliable methods for its separation, identification, and quantification.

Development and Validation of RP-HPLC Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC used for daunorubicin analysis. These methods are developed and validated to ensure they are fit for their intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH).

A typical RP-HPLC method involves a C18 column, which is a nonpolar stationary phase. ijprajournal.cominnovareacademics.inamazonaws.comijpsr.comrjpdft.com The mobile phase, a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then passed through the column to elute the compound. ijprajournal.cominnovareacademics.inamazonaws.comijpsr.comajpamc.com Detection is frequently carried out using a UV detector at a wavelength where daunorubicin exhibits strong absorbance, such as 236 nm, 240 nm, or 254 nm. innovareacademics.inamazonaws.comijpsr.comajpamc.comresearchgate.netpnrjournal.comwjpps.comresearchgate.net

Method validation confirms the analytical procedure's reliability. Key validation parameters include:

Linearity: The method demonstrates a linear relationship between the concentration of daunorubicin and the detector response over a specified range. Studies have shown good linearity (r² ≥ 0.999) for daunorubicin in various concentration ranges, for instance, 5–30 µg/mL and 7.25–43.5 µg/mL. amazonaws.comijpsr.com

Precision: This assesses the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD). For daunorubicin, RSD values for precision are consistently low, often below 1%, indicating high repeatability of the method. amazonaws.com

Accuracy: This determines how close the measured value is to the true value. It is often evaluated through recovery studies, with percentage recoveries for daunorubicin methods generally falling within the 98-102% range. amazonaws.comajpamc.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For daunorubicin, reported LODs and LOQs can be as low as 0.08 µg/mL and 0.24 µg/mL, respectively. innovareacademics.in

Specificity: This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. ijprajournal.com

The following table summarizes the parameters of a validated RP-HPLC method for daunorubicin:

ParameterResult
Linearity Range (µg/mL)5–30
Correlation Coefficient (r²)0.999
LOD (µg/mL)0.3
LOQ (µg/mL)1.0
Accuracy (% Recovery)98.04–100.67
Precision (%RSD)0.71
Data from a study on a stability-indicating RP-HPLC method for daunorubicin. amazonaws.com

Stability-Indicating HPLC Methodologies

Stability-indicating methods are crucial for determining the stability of a drug substance or drug product over time under various environmental conditions. These methods must be able to separate the intact drug from its degradation products. nih.gov

To develop a stability-indicating HPLC method for daunorubicin, the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, and heat. amazonaws.comnih.gov The resulting degradation products are then chromatographically separated from the parent drug. A new stability-indicating, ion-pairing, reversed-phase liquid chromatography method was developed for studying daunorubicin degradation. nih.gov This method utilized a Synergi MAX-RP C12 column and a mobile phase of 6.2mM nonafluoropentanoic acid in aqueous solution and acetonitrile. nih.gov The method was able to achieve good resolution between daunorubicin and its degradation products within a run time of approximately 16 minutes. nih.gov

Another study developed a stability-indicating RP-HPLC method where daunorubicin was subjected to different stress conditions, and the degraded product peaks were well-resolved from the pure drug peak. amazonaws.com

Quantification in Research Matrices (e.g., Cell Lysates, Experimental Formulations)

HPLC methods are widely used to quantify daunorubicin in various research matrices, which is essential for pharmacokinetic and cellular uptake studies.

Cell Lysates: Determining the intracellular concentration of daunorubicin is vital for understanding its mechanism of action. HPLC methods have been developed to quantify daunorubicin and its metabolites in leukocyte cell lysates from patients with acute myeloid leukemia. nih.gov These methods often involve an extraction step to isolate the drug from the cellular components before HPLC analysis. nih.gov The recovery of the drug from the cells can be dependent on the cellularity of the sample, and correction factors may be necessary for accurate quantification. nih.gov

Experimental Formulations: HPLC is used to determine the concentration of daunorubicin in novel drug delivery systems and other experimental formulations. For instance, RP-HPLC methods have been validated for the simultaneous estimation of daunorubicin and other drugs in liposomal formulations. innovareacademics.inresearchgate.net This ensures the quality and consistency of the formulation.

Plasma: Bioanalytical HPLC methods have been established for the quantification of daunorubicin in plasma to support pharmacokinetic studies. ajpamc.comnih.gov These methods often involve a protein precipitation step followed by liquid-liquid extraction to isolate the drug from the complex plasma matrix. nih.gov Fluorescence detection is often preferred for plasma analysis due to its high sensitivity, with detection limits as low as 0.4 ng/mL. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically less than 2 µm) to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. austinpublishinggroup.comtsijournals.comijpsjournal.com

Development and Validation of UPLC Methods for Enhanced Speed and Resolution

UPLC methods have been successfully developed and validated for the analysis of daunorubicin, often in combination with other drugs. These methods offer significant advantages in terms of reduced analysis time and solvent consumption. pnrjournal.comijpsr.compnrjournal.com

One UPLC method for the simultaneous estimation of cytarabine (B982) and daunorubicin utilized a Leapsil C18 column (4.6 x 50 mm, 2.7µm) with a mobile phase of phosphate (B84403) buffer, methanol, and acetonitrile. pnrjournal.com The retention times for daunorubicin and cytarabine were significantly shorter than in typical HPLC methods, at 0.492 min and 0.842 min, respectively. pnrjournal.com Another UPLC method using a phenyl column achieved retention times of 1.742 min for daunorubicin. ijpsr.comresearchgate.net

The validation of UPLC methods follows the same principles as HPLC validation, ensuring linearity, precision, accuracy, and specificity. pnrjournal.comijpsr.compnrjournal.com The increased speed and resolution of UPLC make it a powerful tool for high-throughput analysis in pharmaceutical development and research. waters.com

The following table provides an example of the parameters for a validated UPLC method for daunorubicin:

ParameterResult for Daunorubicin
Retention Time (min)0.492
Linearity Range (µg/mL)5.5 – 27.5
Correlation Coefficient (r²)0.999
% Recovery99.89 - 100.206
% RSD (Precision)0.10168
Data from a UPLC method for the simultaneous estimation of cytarabine and daunorubicin. pnrjournal.compnrjournal.com

Spectroscopic Detection Techniques

Spectroscopic detectors are integral components of HPLC and UPLC systems, providing the means to detect and quantify daunorubicin as it elutes from the chromatographic column.

UV-Visible Spectroscopy: UV-Visible detectors are the most common type used for daunorubicin analysis. Daunorubicin has a characteristic chromophore that absorbs light in the UV-visible region. tudublin.ie The maximum absorbance is typically around 480 nm, which is due to a π-π* transition in the quinonoid structure. tudublin.ie However, detection is often performed at other wavelengths, such as 240 nm or 254 nm, to simultaneously detect other compounds or to achieve better sensitivity for specific applications. amazonaws.comijpsr.compnrjournal.com

Fluorescence Spectroscopy: Fluorescence detection offers higher sensitivity and selectivity compared to UV-Visible detection. Daunorubicin is naturally fluorescent, exhibiting a broad emission spectrum with a maximum around 590 nm when excited in the blue spectral range. eur.nlresearchgate.net This property is particularly advantageous for quantifying low concentrations of daunorubicin in complex biological matrices like plasma. nih.gov

Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS/MS) provides the highest level of specificity and sensitivity for daunorubicin analysis. pharmainfo.in MS detection identifies compounds based on their mass-to-charge ratio, providing structural information and enabling unambiguous identification. LC-MS/MS methods have been developed for the quantification of daunorubicin in rat plasma with a linear range of 8.8-132 ng/ml. pharmainfo.in

Raman Spectroscopy: This technique provides detailed structural information based on the vibrational modes of the molecule. Raman spectroscopy has been used for the structural characterization of daunorubicin and can be employed to monitor its uptake and distribution within cells. tudublin.ie

Electrochemical Detection: Techniques like voltammetry and electrochemical impedance spectroscopy have been explored for the detection of daunorubicin. rsc.orgrsc.orgnih.gov Modified electrodes, such as dendrimer-modified graphite (B72142) sensors, have been developed to enhance the electrochemical signal of daunorubicin, with detection limits in the nanomolar range. rsc.orgrsc.org

Ultraviolet (UV) Detection

Ultraviolet-Visible (UV-Vis) spectrophotometry is a common method for the quantification of Daunorubicin, leveraging its ability to absorb light in the UV-Vis spectrum. The chromophore structure within the Daunorubicin molecule is responsible for this absorption. Analyses are typically performed by scanning the drug solution over a range of wavelengths to determine the wavelength of maximum absorbance (λmax). innovareacademics.in

The λmax for Daunorubicin can vary slightly depending on the solvent or mobile phase composition used in the analysis. Various studies have reported the λmax for Daunorubicin at several wavelengths, including 230 nm, 236 nm, 240 nm, and 254 nm. innovareacademics.inresearchgate.netajpamc.comamazonaws.com For instance, in a mixture of methanol and acetonitrile, a λmax of 254 nm has been utilized. amazonaws.com In simultaneous estimations with other drugs, an isobestic point of 240 nm has been selected to quantify both Daunorubicin and Cytarabine. amazonaws.comwjpsonline.com The choice of wavelength is a critical parameter for the sensitivity and specificity of the method. amazonaws.com Once the λmax is established, a calibration curve is constructed by measuring the absorbance of known concentrations of Daunorubicin, which then allows for the quantification of the compound in unknown samples.

Reported UV Detection Wavelengths for Daunorubicin

This table summarizes the various wavelengths of maximum absorbance (λmax) used for the detection of Daunorubicin in different analytical studies.

λmax (nm)Chromatographic Conditions / SolventReference
230RP-HPLC with Water (0.1% OPA) and Acetonitrile (5:95 v/v) researchgate.net
236RP-HPLC with Hexane Sulphonic acid buffer (pH 2.5) and Acetonitrile (65:35 v/v) ajpamc.com
240RP-HPLC with 0.01N KH2PO4 and Methanol (50:50 v/v) innovareacademics.in
254HPLC with Methanol and Acetonitrile (75:25 v/v) amazonaws.com

Fluorescence Detection (Spectrofluorimetry)

Fluorescence spectroscopy offers a highly sensitive alternative for Daunorubicin quantification. The molecule possesses native fluorescence, which allows for its detection without the need for derivatization. This intrinsic property is due to the planar aromatic rings in its anthracycline structure. The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength.

The characteristic excitation and emission maxima for Daunorubicin are key parameters for its detection. Studies have consistently reported excitation (λex) around 480 nm and emission (λem) around 560 nm to 590 nm. nih.govresearchgate.net For example, one HPLC method used an excitation wavelength of 480 nm and an emission wavelength of 560 nm for the simultaneous analysis of several anthracyclines, including Daunorubicin. nih.gov Another study investigating the interaction of Daunorubicin with DNA recorded fluorescence spectra using an excitation of 480 nm. researchgate.net The fluorescence intensity is directly proportional to the concentration of the compound, enabling precise quantification. However, it's noteworthy that the fluorescence can be quenched by other substances, a phenomenon that has been exploited in studies of its interaction with DNA. researchgate.netnih.gov

Fluorescence Detection Parameters for Daunorubicin

This table outlines the typical excitation and emission wavelengths used for the spectrofluorimetric analysis of Daunorubicin.

Excitation Wavelength (λex)Emission Wavelength (λem)Context of StudyReference
480 nm560 nmHPLC analysis of anthracyclines in human plasma nih.gov
480 nm590 nmAnalysis of Daunorubicin incorporation into microgels researchgate.net
435 nm672 nmFluorescence quenching study with meso-tera (4-sulphophenyl) porphyrin nih.gov
480 nmNot specifiedDNA-binding study researchgate.net

Chemiluminescence Detection

Chemiluminescence (CL) is an analytical technique noted for its exceptional sensitivity, often surpassing that of fluorescence detection. nih.gov CL methods rely on the emission of light from a chemical reaction. For Daunorubicin and other quinone-containing compounds, detection can be based on their participation in redox cycles that generate reactive oxygen species (ROS), which in turn react with a chemiluminescent reagent like luminol (B1675438) to produce light. nii.ac.jpacs.org

While specific CL assays developed for the closely related doxorubicin (B1662922) have been reported, such as those using a luminol-K3Fe(CN)6 system, the principle is applicable to Daunorubicin due to their structural similarity. nii.ac.jp The intensity of the emitted light is proportional to the analyte's concentration, allowing for ultra-sensitive quantification, with detection limits reported in the nanomolar range for similar compounds. nii.ac.jp The high signal-to-noise ratio is a significant advantage of CL, as no external light source is required for excitation, thereby eliminating issues of light scattering and background fluorescence. nih.gov

Electrochemical Detection

Electrochemical methods provide a sensitive and cost-effective approach for the analysis of Daunorubicin. These techniques are based on the electroactive nature of the Daunorubicin molecule, which can be oxidized or reduced at an electrode surface. Methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed. rsc.orgacs.orgiapchem.org

The electrochemical response, typically a peak current at a specific potential, is proportional to the concentration of Daunorubicin. Research has shown that Daunorubicin produces a well-defined oxidation signal at approximately +0.50 V. rsc.org Another study reported a sensitive reduction peak at -0.64 V (vs. SCE). xmu.edu.cn The sensitivity of these methods can be significantly enhanced by modifying the electrode surface with various nanomaterials, such as dendrimers or nanocomposites. rsc.orgnih.gov For instance, a dendrimer-modified pencil graphite electrode lowered the detection limit to 128 nM. rsc.org A sensor using a tin oxide/nitrogen-doped graphene quantum dot nanocomposite achieved a detection limit as low as 0.40 nM. nih.gov

Mass Spectrometry (MS) Applications in Quantitative Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It offers high specificity and sensitivity, making it an invaluable tool for the definitive identification and quantification of Daunorubicin, especially in complex biological matrices.

Integration with Chromatographic Techniques (e.g., LC-MS)

For quantitative analysis, mass spectrometry is most often coupled with a separation technique, predominantly liquid chromatography (LC), in a configuration known as LC-MS or LC-MS/MS (tandem mass spectrometry). This hyphenated technique combines the separation power of LC with the sensitive and selective detection capability of MS. ekjcp.org

In LC-MS/MS analysis of Daunorubicin, the compound is first separated from other components in the sample by the LC column. The eluent from the column is then directed to the mass spectrometer's ion source, where Daunorubicin molecules are ionized, typically using electrospray ionization (ESI). pharmainfo.in For quantification, the instrument is often operated in the multiple reaction monitoring (MRM) mode. researchgate.net This involves selecting the protonated parent ion ([M+H]+) of Daunorubicin, fragmenting it, and then monitoring a specific product ion. This transition from parent to product ion is highly specific to the target molecule. Daunorubicin is frequently used as an internal standard for the quantification of other anthracyclines, like Doxorubicin, due to their structural similarity. ekjcp.orgnih.gov

LC-MS/MS Parameters for Anthracycline Analysis

This table shows the precursor and product ions used in multiple reaction monitoring (MRM) for the quantification of Doxorubicin, with Daunorubicin used as the internal standard.

CompoundRolePrecursor Ion (m/z)Product Ion (m/z)Reference
DoxorubicinAnalyte544.2397.1 ekjcp.org
DaunorubicinInternal Standard528.2321.3 ekjcp.org

Method Validation Parameters in Analytical Research

To ensure that an analytical method for Daunorubicin quantification is reliable, accurate, and reproducible, it must be validated. Method validation is performed according to guidelines established by bodies like the International Council for Harmonisation (ICH). innovareacademics.inresearchgate.netresearchgate.net Key validation parameters include:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. ajpamc.comamazonaws.com

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a regression analysis, with the correlation coefficient (r²) being a key indicator. For Daunorubicin, linearity has been demonstrated over various concentration ranges, such as 7.2–43.5 µg/ml and 8.8-132 ng/ml, with r² values consistently reported as 0.999 or higher. pharmainfo.inresearchgate.net

Accuracy : The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery. Studies report accuracy for Daunorubicin assays to be within 98-102% or 85-115%, depending on the concentration level. ajpamc.compharmainfo.in

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For Daunorubicin assays, %RSD values are typically required to be less than 2.0%. ajpamc.comresearchgate.net

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For Daunorubicin, reported LODs vary widely depending on the method, from 0.08 µg/mL in HPLC-UV to 0.40 nM in electrochemical sensing. innovareacademics.innih.gov

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Reported LOQ values for Daunorubicin include 0.24 µg/mL (HPLC-UV) and 2.2 µg/mL (UPLC). innovareacademics.inijpsr.com

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). amazonaws.comwjpsonline.com This provides an indication of its reliability during normal usage.

Summary of Validation Parameters for Daunorubicin Analytical Methods

This table provides a comparative overview of key validation parameters reported in different studies for the analysis of Daunorubicin.

MethodLinearity RangeLODLOQAccuracy (% Recovery)Reference
RP-HPLC-UVNot Specified0.21 µg/mL0.66 µg/mLNot Specified researchgate.net
RP-HPLC-UV11–66 μg/mL0.08 µg/mL0.24 µg/mL99.96% innovareacademics.in
HPLC-UV5–30 µg/mL0.3 µg/mL1.0 µg/mLNot Specified amazonaws.com
RP-HPLC-UV7.2–43.5 µg/mLNot SpecifiedNot SpecifiedNot Specified researchgate.net
UPLCNot Specified0.726 µg/mL2.2 µg/mL99.8% ijpsr.com
LC-MS/MS8.8–132 ng/mLNot Specified8.8 ng/mL (LLOQ)85-115% pharmainfo.in
Electrochemical Sensor0.001–280.0 μM0.40 nMNot Specified98.75%-104.8% nih.gov

Linearity and Range Determination

Linearity studies are fundamental to establishing that an analytical method's response is directly proportional to the concentration of the analyte over a specified range. This relationship is crucial for accurate quantification.

High-Performance Liquid Chromatography (HPLC): In various reversed-phase HPLC (RP-HPLC) methods, Daunorubicin has demonstrated excellent linearity. A common approach involves preparing a series of solutions of known concentrations and plotting the peak area response against the concentration. The linearity is typically confirmed by a high correlation coefficient (r²), which should ideally be close to 0.999.

One study reported a linear range of 5–30 µg/mL with an r² value of 0.999. amazonaws.com

Another HPLC method established linearity in the concentration range of 1-15 µg/mL for Daunorubicin, also with a correlation coefficient of 0.99927. ajpamc.com

A broader range of 0.4-10,000 ng/mL has also been validated, showing a regression coefficient better than 0.999. nih.gov

For the simultaneous estimation with Cytarabine, linear ranges of 7.25–43.5 µg/mL and 11-66 µg/mL have been reported for Daunorubicin. ijpsr.comwjpsonline.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC methods, known for their higher resolution and speed, also show strong linearity for Daunorubicin quantification.

A UPLC method demonstrated linearity for Daunorubicin in the concentration range of 5.5–27.5 µg/mL, with a correlation coefficient of 0.999. pnrjournal.com

The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. researchgate.net

Table 1: Reported Linearity Ranges for Daunorubicin Quantification

TechniqueLinearity RangeCorrelation Coefficient (r²)Reference
HPLC5–30 µg/mL0.999 amazonaws.com
HPLC1-15 µg/mL0.99927 ajpamc.com
HPLC0.4–10,000 ng/mL>0.999 nih.gov
HPLC7.25–43.5 µg/mLNot Specified ijpsr.com
UPLC5.5–27.5 µg/mL0.999 pnrjournal.com
LC-MS/MS8.8-132 ng/ml≥0.999 pharmainfo.in

Accuracy and Precision Assessment (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision measures the degree of scatter between a series of measurements, assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Accuracy: Accuracy is typically evaluated by analyzing samples with known concentrations of Daunorubicin (e.g., 50%, 100%, and 150% of the target concentration) and calculating the percent recovery. innovareacademics.in

Studies have consistently reported high recovery rates, often between 98% and 102%, indicating excellent accuracy. amazonaws.comajpamc.cominnovareacademics.in One HPLC method showed accuracy in the range of 91%-107%. nih.gov Another study using LC-MS/MS reported a mean recovery of 98.9%. pharmainfo.in

Precision: Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements.

Repeatability (Intra-day Precision): This is assessed by analyzing the same sample multiple times on the same day, by the same analyst, and on the same instrument. Reported %RSD values for repeatability are consistently low, often well below 2%, with values such as 0.7% and 0.48% being documented. amazonaws.cominnovareacademics.in

Intermediate Precision (Inter-day Precision): This is determined by analyzing the same sample on different days, with different analysts, or on different equipment. This assesses the reproducibility of the method under varied conditions. Studies show that the %RSD for inter-day precision is also low, typically less than 10%, confirming the method's reliability over time. nih.govpharmainfo.in

Table 2: Summary of Accuracy and Precision Data for Daunorubicin Analysis

ParameterFindingMetricReference
Accuracy99.96%% Recovery innovareacademics.in
Accuracy98.04–100.67%% Recovery amazonaws.com
Accuracy91%-107%% Recovery nih.gov
Accuracy98.9%% Recovery pharmainfo.in
Repeatability0.7%%RSD innovareacademics.in
Repeatability0.4%%RSD wjpsonline.com
Intermediate Precision<10%%CV (Coefficient of Variation) nih.gov
Intermediate Precision<5%%CV (Coefficient of Variation) pharmainfo.in

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.

LOD: The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.

LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

These values are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. wjpsonline.cominnovareacademics.in

The reported LOD and LOQ for Daunorubicin vary depending on the specific method and instrumentation used.

Table 3: Reported LOD and LOQ Values for Daunorubicin

TechniqueLODLOQReference
HPLC0.21 µg/mL0.66 µg/mL researchgate.net
HPLC0.08 µg/mL0.24 µg/mL innovareacademics.in
HPLC0.4 ng/mL0.4 ng/mL nih.gov
HPLC0.09 µg/mL0.28 µg/mL wjpsonline.com
HPLC0.3 µg/mL1.0 µg/mL amazonaws.com
HPLC0.29 µg/mL0.88 µg/mL ijpsr.com
UPLC0.16 µg/mL0.5 µg/mL impactfactor.org
UPLC0.726 µg/mL2.2 µg/mL ijpsr.com

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components from biological samples. wjpsonline.combioline.org.br

In the context of Daunorubicin analysis, specificity is demonstrated by:

Chromatographic Resolution: Ensuring that the peak for Daunorubicin is well-resolved from peaks of other components, such as co-administered drugs (e.g., Cytarabine), metabolites (e.g., Daunorubicinol), or internal standards. nih.goveur.nl

Blank Analysis: Analyzing blank samples (e.g., mobile phase, placebo formulations, or plasma from untreated subjects) to confirm the absence of any interfering peaks at the retention time of Daunorubicin. wjpsonline.combioline.org.br

Forced Degradation Studies: Subjecting Daunorubicin to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. A stability-indicating method must be able to separate the intact Daunorubicin peak from the peaks of these degradation products, demonstrating that the method is specific for the intact drug. amazonaws.cominnovareacademics.in

Validation studies consistently show that developed HPLC and UPLC methods are highly specific and selective for Daunorubicin, allowing for its reliable analysis without interference. amazonaws.comnih.govbioline.org.br

Radiochemical Techniques for Derivatization and Tracking

Radiolabeling of Daunorubicin and its derivatives is a critical technique for preclinical research, enabling studies on drug biodistribution, cellular uptake, and mechanism of action. Attaching a radionuclide, such as an iodine isotope, allows the molecule to be tracked using sensitive imaging or counting techniques.

Radioiodination Procedures for Daunorubicin Derivatives

Radioiodination involves covalently attaching an isotope of iodine (e.g., ¹²⁵I) to a molecule. ¹²⁵I is an Auger electron emitter, which is particularly useful for radionuclide therapy because its high-energy, short-range electrons can induce significant damage to cellular DNA when the radiolabeled compound is in close proximity to the nucleus. diva-portal.orgsci-hub.st

The synthesis of radioiodinated Daunorubicin derivatives typically involves a multi-step process:

Synthesis of Precursors: First, derivatives of Daunorubicin are synthesized to include a functional group amenable to iodination. This often involves creating ester, amide, or amine derivatives. diva-portal.org For example, benzoic acid or nicotinic acid groups can be coupled to the amino group on the daunosamine (B1196630) sugar of Daunorubicin to form amide derivatives. diva-portal.orgresearchgate.net

Stannylation: For electrophilic substitution reactions, a common strategy is to first create a stannylated precursor. This involves attaching a trialkyltin group (e.g., tributyltin) to an aromatic ring on the derivative. This stannylated compound then serves as a highly reactive precursor for iodination. diva-portal.org

Radiolabeling Reaction: The radioiodination itself is commonly performed using an oxidizing agent to convert the radioactive iodide (e.g., Na¹²⁵I) into a more electrophilic species that can substitute the tin group on the precursor. Chloramine-T is a frequently used oxidizing agent for this purpose. diva-portal.orgsci-hub.st The reaction is typically rapid, often completed within minutes at room temperature. sci-hub.st

Yields: Optimized labeling procedures using stannylated precursors and the Chloramine-T method have been reported to achieve high radiochemical yields, ranging from 85% to 95%. diva-portal.orgnih.gov Radioiodination of amine derivatives at the ortho position of activated phenyl rings has also been performed, resulting in moderate yields of 55-75%. diva-portal.orgnih.gov

This approach allows for the creation of potent ¹²⁵I-labeled Daunorubicin derivatives that retain their ability to intercalate with DNA, thereby delivering the cytotoxic radionuclide directly to its target. sci-hub.st

Q & A

Q. What experimental models are most appropriate for studying Daunorubicineal’s mechanism of action in oncology research?

To investigate this compound’s mechanism, use in vitro cancer cell lines (e.g., leukemia, breast cancer) to assess apoptosis induction and DNA intercalation via flow cytometry and comet assays. Validate findings in in vivo xenograft models with tumor volume measurements and histopathological analysis. Include dose-response curves and controls (e.g., untreated cells, positive controls like doxorubicin) to isolate compound-specific effects .

Q. How should researchers design pharmacokinetic studies for this compound to ensure reproducibility?

Follow standardized protocols for plasma concentration-time profiling using HPLC or LC-MS. Key parameters include bioavailability, half-life (t1/2t_{1/2}), and clearance rates. Use at least three animal cohorts per dose group and account for inter-individual variability through stratified randomization. Adhere to metric system conventions (e.g., mL, μM) and report instrument precision limits (e.g., ±0.01 μg/mL) .

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent cytotoxicity data?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50_{50} values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report pp-values with explicit significance thresholds (e.g., p<0.05p < 0.05) and avoid vague terms like "significant" without statistical backing .

Advanced Research Questions

Q. How can contradictory findings about this compound’s cardiotoxicity across studies be resolved?

Conduct a systematic review (PRISMA guidelines) to synthesize preclinical and clinical data . Assess heterogeneity sources (e.g., dosing regimens, animal strains) via subgroup analysis. Validate hypotheses using human cardiomyocyte-derived organoids and comparative transcriptomics to identify toxicity pathways .

Q. What methodologies optimize this compound’s formulation to enhance tumor targeting while minimizing off-target effects?

Test nanoparticle encapsulation (e.g., liposomal or polymeric carriers) using dynamic light scattering for size characterization and in vivo biodistribution studies. Compare tumor accumulation via fluorescence imaging or radiolabeling. Include pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate drug release profiles with efficacy .

Q. How can researchers address variability in this compound’s metabolic stability across species?

Use cross-species microsomal assays to identify cytochrome P450 isoforms involved in metabolism. Apply CRISPR-Cas9 gene editing in humanized liver models to validate metabolic pathways. Supplement with computational docking studies to predict metabolite structures and binding affinities .

Methodological Best Practices

Q. Table 1: Key Parameters for this compound Bioavailability Studies

ParameterRecommended MethodEvidence Source
Oral BioavailabilityLC-MS quantification of plasma concentrations
Tumor PenetrationFluorescent dye conjugation + confocal imaging
Metabolic StabilityLiver microsome assays + HPLC metabolite profiling

Q. Table 2: Common Pitfalls in this compound Research

PitfallMitigation Strategy
Overlooking batch variabilitySource compounds from certified suppliers; validate purity via NMR/HPLC
Inadequate controlsInclude vehicle, positive (e.g., doxorubicin), and negative controls in all assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.